Endophenazine A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)20-17-13(18(21)22)6-4-8-15(17)19-14/h3-9H,10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXISHGKXGNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434646 | |
| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86125-71-5 | |
| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activity Spectrum of Endophenazine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Endophenazine A is a naturally occurring phenazine antibiotic isolated from the endosymbiotic actinomycete, Streptomyces anulatus. As a member of the phenazine family, it is characterized by a core heterocyclic structure with a prenyl side chain, which is believed to contribute significantly to its biological effects. This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its potential mechanisms of action.
Antimicrobial Activity
This compound has demonstrated inhibitory activity against Gram-positive bacteria and some filamentous fungi.[1][2]
Antibacterial Activity
Quantitative data on the antibacterial activity of this compound is summarized in the table below. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency.
Table 1: Antibacterial Activity of this compound (MIC Values)
| Test Organism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 8-32 | [2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | RI | 8-32 | [2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Sp2 | 8-32 | [2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Sp3 | 8-32 | [2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | T2 | 8-32 |[2][3] |
Antifungal Activity
This compound has been reported to possess activity against some filamentous fungi.[1][2] However, specific quantitative data (e.g., MIC values) against fungal species were not available in the reviewed literature.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile diluent (e.g., MHB)
-
Pipettes and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of this compound is prepared in the microtiter plate.
-
Typically, 50 µL of sterile broth is added to wells 2 through 12.
-
100 µL of the this compound working solution (at twice the highest desired final concentration) is added to well 1.
-
50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL is discarded from well 10.
-
Well 11 serves as a growth control (no antimicrobial agent), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
The test bacterium is grown in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
50 µL of the standardized bacterial inoculum is added to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
Interpretation:
Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Recent studies have explored the cytotoxic effects of endophenazines against various cancer cell lines.
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 30.40 - 32.51 | [2][3] |
| HepG2 | Liver Cancer | 78.32 - 86.45 | [2][3] |
| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 | [2][3] |
| Vero | Normal Kidney Cells (non-cancerous) | 317.44 - 328.63 |[2][3] |
The higher IC50 value against the non-cancerous Vero cell line suggests some level of selectivity for cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, MTT solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
Workflow for MTT Assay
References
- 1. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 2. scialert.net [scialert.net]
- 3. docsdrive.com [docsdrive.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. goldbio.com [goldbio.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Endophenazine A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophenazine A, a prenylated phenazine derivative, has garnered significant interest within the scientific community due to its notable antimicrobial properties. This technical guide provides an in-depth exploration of the primary natural source of this compound, the bacterium Streptomyces anulatus. It outlines detailed methodologies for the fermentation of this microorganism, followed by the extraction, purification, and characterization of this compound. Furthermore, this document presents quantitative data on its production and biological activity, alongside a comprehensive overview of its biosynthetic pathway. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, with members of the genus Streptomyces being particularly prolific producers of complex derivatives.[1] this compound, chemically known as 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid, is a notable example, exhibiting promising antimicrobial activity, particularly against Gram-positive bacteria and some fungi.[2][3] The primary natural source of this compound is the endosymbiotic actinomycete, Streptomyces anulatus.[3] This guide details the methodologies to harness this natural source for the production and subsequent analysis of this compound.
Natural Source and Biosynthesis
This compound is a secondary metabolite produced by various strains of Streptomyces anulatus, an actinomycete often found in symbiotic relationships with arthropods.[2][3] While S. anulatus is the principal producer, other species within the Streptomyces and Kitasatospora genera have also been reported to produce endophenazines.
The biosynthesis of this compound involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the phenazine core, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the prenyl group. The key precursors are phenazine-1-carboxylic acid (PCA) and dimethylallyl diphosphate (DMAPP). A crucial enzymatic step is the C-prenylation of PCA, catalyzed by the enzyme prenyltransferase PpzP.[4]
Biosynthetic Pathway of this compound
Biosynthesis of this compound.
Quantitative Data
The production yield of this compound from its natural source can vary depending on the specific strain of Streptomyces anulatus and the fermentation conditions. While native yields are often low, metabolic engineering approaches in other host organisms have demonstrated the potential for significantly increased production.
| Producing Organism | Production Method | Yield of this compound | Reference |
| Streptomyces coelicolor M512 (engineered) | Heterologous expression | ~20 mg/L | [4] |
| Pseudomonas chlororaphis P3 (engineered) | Metabolic engineering and medium optimization | 279.43 mg/L | [4] |
Table 1: Production yields of this compound.
The antimicrobial activity of this compound has been evaluated against various microorganisms, with Minimum Inhibitory Concentration (MIC) values indicating its potency.
| Test Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 8 - 32 | [5] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 | [5] |
Table 2: Antimicrobial activity of this compound.
Experimental Protocols
Fermentation of Streptomyces anulatus
This protocol outlines the cultivation of Streptomyces anulatus for the production of this compound.
Materials:
-
Streptomyces anulatus culture
-
ISP2 broth (per 1 L: 4 g yeast extract, 10 g malt extract, 4 g dextrose, pH 7.3)[6]
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Prepare a seed culture by inoculating 50 mL of ISP2 broth in a 250 mL Erlenmeyer flask with a loopful of Streptomyces anulatus from a slant or plate.
-
Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.
-
For production, inoculate 500 mL of ISP2 broth in a 2 L Erlenmeyer flask with 25 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 100-200 rpm.[6][7] Monitor the production of this compound periodically by HPLC analysis of a small aliquot of the culture broth.
Extraction and Purification of this compound
The following protocol describes the isolation and purification of this compound from the fermentation broth.
Workflow for the extraction and purification of this compound.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Hexane
-
Methanol
-
Silica gel (60 Å)
-
Centrifuge
-
Rotary evaporator
-
Chromatography column
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[6]
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).
-
Pack a chromatography column with silica gel slurried in hexane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated sample in methanol.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of methanol in water (e.g., starting from 50% methanol and increasing to 100% over 30 minutes).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). For example, start with 20% methanol, ramp to 95% methanol over 25 minutes, hold for 5 minutes, and then return to initial conditions.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[4]
-
Quantification: Create a standard curve using purified this compound of known concentrations.
Antimicrobial Activity Assay
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[5]
Workflow for MIC determination.
Conclusion
This technical guide provides a comprehensive overview of the natural sourcing, biosynthesis, and laboratory-scale production of this compound from Streptomyces anulatus. The detailed experimental protocols for fermentation, extraction, purification, and bioactivity assessment are intended to equip researchers with the necessary information to explore the potential of this promising antimicrobial compound. The provided quantitative data and pathway visualizations offer a solid foundation for further research and development in the fields of natural product chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docsdrive.com [docsdrive.com]
- 6. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Endophenazine A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophenazine A, a phenazine derivative produced by the endophytic bacterium Streptomyces anulatus, has garnered significant interest within the scientific community due to its notable antimicrobial properties. This technical guide provides a detailed overview of this compound, focusing on its core molecular attributes, biosynthetic pathway, and established experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product chemistry, microbiology, and the development of novel therapeutic agents.
Molecular Profile
This compound is characterized by the molecular formula C18H16N2O2 and a molecular weight of approximately 292.3 g/mol [1]. Its chemical structure consists of a phenazine core substituted with a prenyl group, a feature that contributes to its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C18H16N2O2 | [1] |
| Molecular Weight | 292.3 g/mol | |
| IUPAC Name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |
| CAS Number | 86125-71-5 | |
| Appearance | Yellowish solid | |
| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents |
Biosynthesis
The biosynthesis of this compound in Streptomyces anulatus involves a series of enzymatic reactions, culminating in the formation of the final product. The pathway originates from chorismic acid, a key intermediate in the shikimate pathway.
Biosynthetic Pathway
The biosynthesis of this compound begins with the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA). The key step in the formation of this compound is the prenylation of PCA, a reaction catalyzed by the enzyme prenyltransferase (PpzP). This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the phenazine core, yielding this compound. The DMAPP precursor is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Streptomyces anulatus
This protocol outlines the steps for extracting and purifying this compound from a culture of Streptomyces anulatus.
Materials:
-
Streptomyces anulatus culture
-
ISP2 broth medium
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
Hexane
-
Methanol
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Fermentation: Inoculate Streptomyces anulatus spores into 500 mL of ISP2 broth medium in a 1 L Erlenmeyer flask. Incubate the flask on a shaking incubator (100 rpm) at room temperature for 5 days.
-
Extraction: After incubation, remove the cells from the fermentation broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude extract.
-
Column Chromatography: Perform silica gel column chromatography on the crude extract. Elute the column with a gradient solvent system of hexane and ethyl acetate to separate the fractions.
-
Fraction Analysis: Test the collected fractions for antimicrobial activity to identify the fractions containing this compound.
-
HPLC Purification: Further purify the active fractions using a preparative HPLC system. The specific conditions for HPLC will need to be optimized based on the column and system used.
Caption: Experimental workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a target bacterium, such as Bacillus subtilis.
Materials:
-
Pure this compound
-
Bacillus subtilis culture
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Grow an overnight culture of Bacillus subtilis in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.
Biological Activity and Mechanism of Action
This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis[1]. While the precise mechanism of action is still under investigation, it is believed that phenazine compounds, in general, can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to cell death. The prenyl group of this compound may enhance its ability to interact with and disrupt bacterial cell membranes.
Conclusion
This compound represents a promising natural product with potent antimicrobial properties. This technical guide provides a foundational understanding of its molecular characteristics, biosynthesis, and key experimental protocols. Further research into its mechanism of action and potential therapeutic applications is warranted and will be of significant value to the scientific and drug development communities.
References
The MEP Pathway's Crucial Role in Endophenazine A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophenazine A, a prenylated phenazine with significant antimicrobial and herbicidal activities, has garnered interest in the scientific community for its potential therapeutic applications.[1] Its biosynthesis involves the convergence of two key metabolic routes: the phenazine pathway, responsible for the core heterocyclic structure, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the isoprenoid precursor for the characteristic prenyl side chain. Understanding the intricate involvement of the MEP pathway is paramount for the metabolic engineering of microbial hosts to enhance this compound production. This technical guide provides an in-depth exploration of the MEP pathway's role in this compound biosynthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction: The Biosynthetic Origin of this compound
This compound is a secondary metabolite produced by various Streptomyces species, notably Streptomyces anulatus.[1] Its structure comprises a phenazine-1-carboxylic acid (PCA) core decorated with a dimethylallyl (prenyl) group. The biosynthesis of this molecule is a fascinating example of metabolic convergence. The PCA core is synthesized from chorismic acid via the phenazine biosynthetic pathway, involving a suite of enzymes encoded by the phz gene cluster. The prenyl moiety, however, originates from the MEP pathway, a vital route for isoprenoid precursor synthesis in most bacteria, including Streptomyces and Pseudomonas.
The final step in this compound biosynthesis is the attachment of the prenyl group to the PCA core, a reaction catalyzed by a prenyltransferase. This enzymatic step serves as the critical link between the phenazine and MEP pathways.
The MEP Pathway: A Supplier of Isoprenoid Building Blocks
The MEP pathway, also known as the non-mevalonate pathway, is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions.
Enzymes and Intermediates of the MEP Pathway
The key enzymes and intermediates of the MEP pathway are summarized in the table below.
| Step | Enzyme | Gene | Substrate(s) | Product |
| 1 | 1-Deoxy-D-xylulose-5-phosphate synthase | dxs | Pyruvate, D-Glyceraldehyde 3-phosphate | 1-Deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | dxr (ispC) | DXP, NADPH | 2-C-Methyl-D-erythritol 4-phosphate (MEP) |
| 3 | 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | ispD | MEP, CTP | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | ispE | CDP-ME, ATP | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |
| 5 | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | ispF | CDP-MEP | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | ispG | MEcPP | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |
| 7 | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | ispH | HMBPP | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
Quantitative Insights into MEP Pathway Enzyme Kinetics
Understanding the kinetic parameters of the MEP pathway enzymes is crucial for identifying potential bottlenecks in the flux towards DMAPP and, consequently, this compound production. While a complete kinetic dataset for all enzymes from a single this compound-producing or engineered strain is not available, studies on homologous enzymes from other bacteria, primarily Escherichia coli, provide valuable insights.
| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) |
| DXS | Deinococcus radiodurans | Pyruvate | 160 ± 20 | 1.8 ± 0.1 |
| D-Glyceraldehyde 3-phosphate | 130 ± 20 | |||
| DXR (IspC) | Escherichia coli | DXP | 45 ± 4 | 29 ± 1 |
| NADPH | 10 ± 1 | |||
| IspD | Francisella tularensis | MEP | 110 ± 10 | 0.23 ± 0.01 |
| CTP | 140 ± 10 | |||
| IspE | Escherichia coli | CDP-ME | 200 | - |
| ATP | 20 | - | ||
| IspF | Escherichia coli | CDP-MEP | 339 | 1.02 |
| IspG | Escherichia coli | MEcPP | 3.5 ± 0.5 | 0.017 ± 0.001 |
| IspH | Aquifex aeolicus | HMBPP | 0.4 ± 0.1 | 1.1 ± 0.1 |
Note: The kinetic parameters presented are from different organisms and experimental conditions and should be considered as indicative values.
The Bridge Between Pathways: The Role of Prenyltransferase
The crucial enzymatic reaction connecting the MEP and phenazine pathways is catalyzed by a prenyltransferase, specifically PpzP in Streptomyces anulatus. This enzyme facilitates the transfer of the dimethylallyl moiety from DMAPP to phenazine-1-carboxylic acid (PCA), forming this compound.
The Prenyltransferase PpzP
Metabolic Engineering for Enhanced this compound Production
The understanding of the MEP pathway's role has paved the way for metabolic engineering strategies to improve this compound yields. A notable success in this area has been the engineering of Pseudomonas chlororaphis, a bacterium that naturally produces PCA and possesses an active MEP pathway.
Quantitative Data from Engineered Pseudomonas chlororaphis
A study by Liu et al. (2022) demonstrated a significant increase in this compound production in P. chlororaphis P3 through a series of genetic modifications. The table below summarizes the key quantitative outcomes.
| Strain | Genetic Modification | This compound Titer (mg/L) |
| P3-A1 | Introduction of ppzP | 3.5 |
| P3-A6 | Co-expression of idi and ppzP | 90.61 |
| P3-A7 | Co-expression of dxs, idi, and ppzP | 94.14 |
| P3-A7 (Optimized Medium) | Co-expression of dxs, idi, and ppzP | 279.43 |
These results strongly indicate that the flux through the MEP pathway, particularly the initial step catalyzed by DXS, and the subsequent isomerization of IPP to DMAPP by Idi, are significant bottlenecks in this compound biosynthesis in this engineered host.
Visualizing the Biosynthetic Network
MEP Pathway Leading to DMAPP
Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the biosynthesis of IPP and DMAPP.
Convergence of MEP and Phenazine Pathways for this compound Biosynthesis
Caption: Convergence of the MEP and phenazine pathways to synthesize this compound.
Experimental Protocols
This section provides generalized methodologies for key experiments involved in studying the MEP pathway's role in this compound biosynthesis.
Gene Knockout in Pseudomonas chlororaphis using Suicide Vector (e.g., pT18mobsacB)
This protocol outlines the general steps for creating a markerless gene deletion.
6.1.1. Construction of the Knockout Vector
-
Amplify flanking regions: Design primers to amplify ~500-1000 bp upstream and downstream homologous regions of the target gene from the genomic DNA of P. chlororaphis.
-
Vector linearization: Digest the suicide vector (e.g., pT18mobsacB, which contains sacB for counter-selection and an antibiotic resistance marker) with appropriate restriction enzymes.
-
Ligation: Ligate the amplified upstream and downstream fragments into the linearized vector. This can be performed using traditional restriction-ligation cloning or seamless cloning methods like Gibson assembly.
-
Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.
-
Plasmid verification: Verify the correct construction of the knockout plasmid by restriction digestion and Sanger sequencing.
6.1.2. Biparental Mating and Selection
-
Donor and recipient preparation: Grow overnight cultures of the E. coli donor strain carrying the knockout plasmid and the P. chlororaphis recipient strain.
-
Mating: Mix the donor and recipient cultures and spot them onto a nutrient-rich agar plate (e.g., LB). Incubate to allow for conjugation.
-
First crossover selection: Resuspend the mating spot and plate onto a selective medium containing an antibiotic to which the suicide vector confers resistance and a carbon source that P. chlororaphis can utilize but the E. coli donor cannot (or use a counter-selective antibiotic for the donor). This selects for P. chlororaphis cells that have integrated the plasmid into their chromosome via a single homologous recombination event.
-
Second crossover selection (counter-selection): Inoculate single colonies from the first selection into a non-selective liquid medium to allow for the second recombination event to occur. Plate the culture onto a medium containing sucrose (typically 5-15%). The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second crossover.
-
Mutant verification: Screen colonies that grow on the sucrose plates for the loss of the antibiotic resistance marker. Confirm the gene deletion by colony PCR using primers flanking the target gene and primers internal to the deleted region.
Heterologous Expression of the Endophenazine Biosynthetic Gene Cluster
This protocol describes the general workflow for expressing the Streptomyces endophenazine gene cluster in a heterologous host like Streptomyces coelicolor or Pseudomonas chlororaphis.
6.2.1. Cloning the Biosynthetic Gene Cluster
-
Genomic DNA isolation: Isolate high-quality genomic DNA from the this compound-producing Streptomyces strain.
-
Cosmid/BAC library construction: Construct a cosmid or Bacterial Artificial Chromosome (BAC) library of the genomic DNA.
-
Library screening: Screen the library for clones containing the endophenazine biosynthetic gene cluster using a specific probe (e.g., a PCR-amplified fragment of a key gene like ppzP or a phz gene).
-
Verification of the clone: Confirm that the positive clone contains the entire gene cluster by restriction mapping and end-sequencing.
6.2.2. Expression in a Heterologous Host
-
Transformation/Conjugation: Introduce the cosmid/BAC containing the gene cluster into the chosen heterologous host. For Streptomyces, this is often done via intergeneric conjugation from E. coli. For Pseudomonas, electroporation can be used.
-
Cultivation and Induction: Grow the recombinant host under suitable conditions to promote secondary metabolite production. If the expression vector contains an inducible promoter, add the appropriate inducer at the desired growth phase.
-
Metabolite extraction and analysis: After a suitable incubation period, extract the secondary metabolites from the culture broth and/or mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of this compound and related compounds using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).
Workflow for Heterologous Expression and Analysis
Caption: General workflow for the heterologous expression of the endophenazine biosynthetic gene cluster.
Quantitative Analysis of MEP Pathway Intermediates by LC-MS/MS
This protocol provides a general framework for the quantification of MEP pathway intermediates.
6.4.1. Sample Preparation
-
Cell quenching: Rapidly quench the metabolism of bacterial cells by mixing the culture with a cold solvent (e.g., -20°C methanol).
-
Metabolite extraction: Pellet the cells by centrifugation and extract the intracellular metabolites using a suitable extraction solvent, often a mixture of organic solvent and water (e.g., acetonitrile/methanol/water).
-
Sample cleanup: Centrifuge the extract to remove cell debris and proteins. The supernatant containing the metabolites can be further concentrated by lyophilization.
6.4.2. LC-MS/MS Analysis
-
Chromatographic separation: Reconstitute the dried extract in a suitable solvent and inject it into a Liquid Chromatography (LC) system. Separation of the highly polar MEP pathway intermediates is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass spectrometry detection: Couple the LC system to a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of each intermediate.
-
Quantification: Prepare calibration curves using authentic standards for each MEP pathway intermediate. For more accurate quantification, use stable isotope-labeled internal standards.
Conclusion
The MEP pathway is inextricably linked to the biosynthesis of this compound, providing the essential prenyl precursor, DMAPP. The efficiency of this pathway directly impacts the final yield of this compound. As demonstrated by metabolic engineering efforts, targeting the rate-limiting steps of the MEP pathway, such as the initial reaction catalyzed by DXS and the isomerization of IPP to DMAPP, is a highly effective strategy to boost production. Further research focusing on the detailed kinetic characterization of all MEP pathway enzymes and the key prenyltransferase, PpzP, from relevant producer or engineered strains will undoubtedly facilitate more targeted and effective metabolic engineering approaches. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biosynthesis of this compound and to harness its potential through rational strain improvement.
References
Spectroscopic and Mechanistic Insights into Endophenazine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a member of the phenazine class of heterocyclic natural products, a family renowned for its diverse biological activities, including antimicrobial and antitumor properties. First isolated from the endosymbiotic Streptomyces anulatus associated with arthropods, this compound has garnered interest for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, details the experimental protocols for its characterization, and explores its proposed mechanism of action.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon) NMR data have been crucial for its structural assignment. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.61 | d | 7.0 |
| H-3 | 8.11 | d | 7.9 |
| H-4 | 8.51 | d | 8.7 |
| H-6 | 7.87 | d | 6.8 |
| H-7 | 7.98 | d | 7.8 |
| H-8 | 8.17 | d | 8.1 |
| H-12 | 3.37 | br | |
| H-13 | 5.51 | t | 7.3 |
| H-15 | 1.79 | s | |
| H-16 | 1.73 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ) ppm |
| C-1 | 138.8 |
| C-2 | 132.1 |
| C-3 | 127.6 |
| C-4 | 134.8 |
| C-4a | 142.5 |
| C-5a | 143.7 |
| C-6 | 130.5 |
| C-7 | 133.9 |
| C-8 | 131.1 |
| C-9 | 139.3 |
| C-9a | 139.4 |
| C-10a | 127.5 |
| C-11 | 166.1 |
| C-12 | 29.3 |
| C-13 | 121.6 |
| C-14 | 133.6 |
| C-15 | 25.5 |
| C-16 | 17.8 |
Mass Spectrometry (MS)
High-resolution mass spectrometry, typically with electrospray ionization (HR-ESI-MS), is employed to determine the exact mass and elemental composition of a molecule.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 293.1285 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is common.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used.
-
Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
2D NMR Spectroscopy: To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish proton-proton and proton-carbon correlations, respectively.
High-Resolution Mass Spectrometry (HR-ESI-MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: A scan range of m/z 100-1000 is typically sufficient.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis of this compound
Caption: Workflow for the isolation and structural elucidation of this compound.
Proposed Antimicrobial Signaling Pathway of Phenazines
The antimicrobial activity of many phenazine compounds, including likely that of this compound, is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This process can induce oxidative stress and trigger apoptotic pathways in target microbial cells.[1][2]
Caption: Proposed mechanism of antimicrobial action for phenazine antibiotics.
References
A Guide to the Structural Analysis of Endophenazine A Biosynthesis: A Case Study on the Prenyltransferase Enzyme EpzP
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural understanding of the biosynthesis of Endophenazine A, a phenazine derivative with notable antimicrobial activity. While a crystal structure for this compound itself is not publicly available, significant insights have been gained from the X-ray crystallographic analysis of the enzyme EpzP, a key prenyltransferase involved in its synthesis. This document provides a comprehensive overview of the crystallographic data of EpzP, the experimental methodologies employed, and the functional implications for the biosynthesis of this compound.
Introduction to this compound
This compound is a naturally occurring phenazine compound produced by the bacterium Streptomyces anulatus.[1][2] It exhibits antimicrobial activity against Gram-positive bacteria and some fungi.[3][4] The structure of this compound was initially elucidated using spectroscopic methods.[1] The biosynthesis of this compound involves the C-prenylation of a phenazine precursor, a reaction catalyzed by the enzyme EpzP.[5][6] Understanding the three-dimensional structure of this enzyme is crucial for elucidating the mechanism of this compound synthesis and for potential bioengineering efforts to produce novel phenazine derivatives.
While the crystal structure of the final product, this compound, has not been reported, the crystal structures of the prenyltransferase EpzP have been determined, both in its unliganded form and in complex with a substrate analogue.[6] This provides a detailed view of the enzyme's active site and a basis for understanding its catalytic mechanism.
Crystallographic Data of the Prenyltransferase EpzP
The following table summarizes the key crystallographic data collection and refinement statistics for the different determined structures of the methylated EpzP enzyme (EpzPm).[6]
| Data Collection & Refinement Statistics | EpzPm-nat (unliganded) | EpzPm-SPP (binary complex) |
| PDB ID | Not specified in abstract | Not specified in abstract |
| Resolution (Å) | 1.33 | Not specified in abstract |
| Space Group | P2₁ | Not specified in abstract |
| Unit Cell Dimensions (Å) | a=Not specified, b=Not specified, c=Not specified | a=Not specified, b=Not specified, c=Not specified |
| Unit Cell Angles (°) | α=90, β=Not specified, γ=90 | α=90, β=Not specified, γ=90 |
| Molecules per asymmetric unit | Not specified in abstract | Not specified in abstract |
| R-work / R-free (%) | Not specified in abstract | Not specified in abstract |
| Number of non-hydrogen atoms | Not specified in abstract | Not specified in abstract |
| Average B-factor (Ų) | Not specified in abstract | Not specified in abstract |
| Ramachandran plot (favored/allowed/outliers) | Not specified in abstract | Not specified in abstract |
Note: The specific PDB IDs and some detailed crystallographic parameters were not available in the provided search results. For a complete dataset, direct consultation of the full research article is recommended.
Experimental Protocols
The following sections detail the methodologies used for the expression, purification, crystallization, and structure determination of the EpzP enzyme.[6]
Protein Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding for the EpzP enzyme was synthesized and cloned into an expression vector.
-
Protein Expression: The EpzP enzyme was expressed in a suitable host, such as E. coli.
-
Cell Lysis and Initial Purification: The bacterial cells were harvested and lysed. The soluble fraction containing the EpzP enzyme was then subjected to initial purification steps.
-
Affinity and Size-Exclusion Chromatography: The enzyme was further purified using a combination of affinity chromatography and size-exclusion chromatography to obtain a homogenous protein sample.
-
Protein Methylation: For crystallization purposes, the purified EpzP was methylated.[6]
Crystallization
-
Method: The crystallization of methylated EpzP (EpzPm) was performed using the sitting drop vapor diffusion method.[6]
-
Conditions for unliganded EpzPm: Crystals of the unliganded enzyme were obtained in a solution containing 200 mM magnesium chloride, 30% (w/v) PEG4000, and Tris hydrochloride at pH 8.5.[6]
-
Conditions for the binary complex: A second crystal form was grown in a solution containing 200 mM (NH₄)₂SO₄, 30% (w/v) PEG2000MME, and 100 mM sodium acetate at pH 4.6.[6]
X-ray Data Collection and Structure Determination
-
Crystal Mounting and Cryo-protection: The obtained crystals were mounted and flash-cooled in a cryo-stream for data collection at low temperatures.
-
X-ray Diffraction Data Collection: X-ray diffraction data were collected at a synchrotron source.
-
Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure was solved using molecular replacement and refined to yield the final atomic model.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the key enzymatic step in the biosynthesis of this compound, catalyzed by the prenyltransferase EpzP.
Caption: Biosynthesis of this compound from its precursors.
Experimental Workflow for EpzP Crystal Structure Determination
This diagram outlines the major steps involved in determining the crystal structure of the EpzP enzyme.
Caption: Experimental workflow for determining the crystal structure of EpzP.
Structural Insights and Conclusion
The crystal structures of EpzP have provided invaluable information regarding the biosynthesis of this compound.[6] Analysis of the enzyme's three-dimensional structure has allowed for the identification of the active site and key amino acid residues involved in substrate binding and catalysis.[6] Furthermore, in silico modeling of the ternary complex of EpzP with its substrates has led to a proposed model for the mechanism of phenazine prenylation.[6]
This structural knowledge not only deepens our fundamental understanding of how this class of natural products is synthesized but also opens avenues for the rational design and engineering of the EpzP enzyme. Such modifications could potentially lead to the production of novel this compound analogues with improved or altered biological activities, which is of significant interest to the drug development community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H16N2O2 | CID 10039975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Based Engineering Increased the Catalytic Turnover Rate of a Novel Phenazine Prenyltransferase | PLOS One [journals.plos.org]
Quantum Chemical Calculations of Endophenazine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A, a prenylated phenazine derivative produced by Streptomyces anulatus, has garnered interest for its antimicrobial activities against Gram-positive bacteria and some fungi.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its biological activity, and designing more potent analogues. This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of this compound. While specific computational studies on this compound are not extensively available in the public domain, this document outlines the established and widely used theoretical methodologies for phenazine derivatives, which are directly applicable.
Core Concepts in Quantum Chemical Calculations of Phenazine Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery. For phenazine derivatives like this compound, DFT methods are employed to investigate various molecular properties that are often difficult or impossible to determine experimentally.
Key Calculated Properties
A range of electronic and structural properties can be calculated to characterize this compound. These properties provide insights into the molecule's stability, reactivity, and potential interactions with biological targets.
| Calculated Property | Description | Relevance to Drug Development |
| Optimized Molecular Geometry | The three-dimensional arrangement of atoms in the molecule corresponding to a minimum on the potential energy surface. | Provides the most stable conformation of the molecule, which is essential for understanding its shape and how it might fit into a biological receptor. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between them relates to chemical reactivity and stability. | A smaller HOMO-LUMO gap generally implies higher reactivity. This can be correlated with biological activity, as many drug-receptor interactions involve charge transfer. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). | Crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a target protein. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. | Provides a detailed picture of the bonding and electronic structure, helping to rationalize the molecule's stability and reactivity. |
| Vibrational Frequencies (IR/Raman Spectra) | Theoretical prediction of the vibrational modes of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. | Can be used to confirm the identity and purity of a synthesized compound by comparing the calculated spectrum with the experimental one. |
| Redox Potentials | The tendency of a molecule to gain or lose electrons. For phenazines, which are redox-active compounds, this is a critical property. | The redox properties of phenazines are often linked to their biological activity, including their ability to generate reactive oxygen species. |
Experimental Protocols: A DFT-Based Workflow for this compound
The following section outlines a typical workflow for performing quantum chemical calculations on this compound. This protocol is based on methodologies commonly applied to phenazine derivatives in the scientific literature.
Molecular Structure Preparation
The initial step involves obtaining the 3D structure of this compound. This can be done by:
-
Building the molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Retrieving the structure from a chemical database if available.
Geometry Optimization
The initial structure is then optimized to find its most stable conformation (a minimum on the potential energy surface).
-
Method: Density Functional Theory (DFT) is the most common and effective method.
-
Functional: A hybrid functional such as B3LYP is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) is typically used to provide a flexible description of the electron distribution.
Frequency Calculations
To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed at the same level of theory as the optimization.
-
The absence of imaginary frequencies indicates a stable structure.
-
These calculations also provide the theoretical infrared (IR) and Raman spectra.
Calculation of Molecular Properties
Once the optimized geometry is confirmed, a variety of electronic properties can be calculated:
-
Single-Point Energy Calculation: A more accurate energy calculation can be performed using a larger basis set on the optimized geometry.
-
Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to determine the partial charges on each atom.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the HOMO and LUMO are calculated to assess the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution.
Solvation Effects
To simulate the behavior of this compound in a biological environment, the effect of a solvent (typically water) can be included in the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).
Visualization of Computational Workflow and Application
The following diagrams illustrate the general workflow for quantum chemical calculations and their application in drug development.
References
A Technical Guide to the Biosynthesis and Physicochemical Properties of Endophenazine A
For Researchers, Scientists, and Drug Development Professionals
Introduction: Endophenazine A is a naturally occurring phenazine derivative produced by various microorganisms, notably Streptomyces anulatus.[1] As a member of the terpenoid phenazine class, it exhibits significant antimicrobial activity against a range of Gram-positive bacteria and fungi, marking it as a compound of interest for drug discovery and development.[2] This document provides a concise overview of the biosynthesis of this compound, its fundamental physicochemical properties, and the experimental methodologies employed for its production and isolation. While specific thermochemical data such as enthalpy of formation and Gibbs free energy are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on its characterization.
Physicochemical Properties of this compound
The basic molecular and physical properties of this compound are summarized below. This data is crucial for its identification and for the design of analytical and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1][3] |
| Molar Mass | 292.338 g·mol⁻¹ | [1] |
| IUPAC Name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | [1] |
| PubChem CID | 10039975 | [3] |
| CAS Number | 86125-71-5 | [1] |
Biosynthesis of this compound
This compound is a hybrid molecule derived from two primary metabolic pathways: the shikimate pathway, which produces the phenazine core, and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway, which provides the isoprenoid side chain.[2][4]
The key precursors for the biosynthesis of this compound are:
-
Phenazine-1-carboxylic acid (PCA): This phenazine core is synthesized from chorismic acid, an intermediate of the shikimate pathway.[5][6]
-
Dimethylallyl diphosphate (DMAPP): This isoprenoid unit is a product of the MEP pathway.[2][4]
The final and committing step in the biosynthesis of this compound is the C-prenylation of PCA with DMAPP. This reaction is catalyzed by the enzyme prenyltransferase PpzP .[2]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Heterologous Production of this compound in Pseudomonas chlororaphis P3
A common method for producing this compound for research and development is through heterologous expression in a suitable host organism. Pseudomonas chlororaphis P3, which has an efficient native pathway for PCA synthesis, is a suitable chassis.[2]
-
Strain Construction: The gene encoding the prenyltransferase PpzP from Streptomyces anulatus 9663 is introduced into P. chlororaphis P3.[2]
-
Culture Conditions: The engineered P. chlororaphis strains are typically grown in Luria-Bertani (LB) broth with shaking.[2]
-
Metabolic Engineering: To enhance the yield of this compound, metabolic engineering strategies can be employed. This may include the co-expression of rate-limiting genes such as idi (isopentenyl diphosphate isomerase) along with ppzP.[2]
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from fermentation broth.
-
Extraction: The fermentation broth is extracted with an organic solvent, typically ethyl acetate.[7]
-
Chromatography: The crude extract is then subjected to chromatographic purification.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]
Experimental Workflow Diagram
Caption: Workflow for the production and purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H16N2O2 | CID 10039975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]
Endophenazine A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a naturally occurring phenazine derivative produced by the endophytic actinomycete Streptomyces anulatus. As a member of the phenazine class of compounds, it has garnered interest for its notable biological activities, particularly its antimicrobial properties against Gram-positive bacteria and certain fungi. This technical guide provides a detailed overview of the current scientific literature on this compound, focusing on its biosynthesis, biological activity with quantitative data, and the experimental methodologies used for its study.
Biosynthesis of this compound
This compound is a C-prenylated phenazine synthesized from two primary precursors: phenazine-1-carboxylic acid (PCA) and dimethylallyl diphosphate (DMAPP).[1] The biosynthesis involves the key enzyme prenyltransferase (PpzP), which catalyzes the attachment of the prenyl group from DMAPP to the phenazine core of PCA.[1] The precursors themselves originate from well-established metabolic pathways: PCA is derived from the shikimic acid pathway, while DMAPP is a product of the 2-methyl-D-erythritol-4-phosphate (MEP) pathway.[1]
The heterologous expression of the endophenazine biosynthetic gene cluster from Streptomyces anulatus 9663 has been successfully achieved in engineered strains of Streptomyces coelicolor M512, demonstrating the potential for biotechnological production.[2] Furthermore, metabolic engineering strategies in Pseudomonas chlororaphis P3, a bacterium with an efficient PCA synthesis pathway, have led to a significant increase in this compound yield, reaching up to 279.43 mg/L.[1]
Biological Activity
This compound exhibits a range of biological activities, most notably its antimicrobial and herbicidal effects.[3][4]
Antimicrobial Activity
The primary antimicrobial activity of this compound is directed against Gram-positive bacteria and some filamentous fungi.[3][4] Quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.
| Test Organism | MIC (µg/mL) | Reference |
| Bacillus subtilis | 1 - 5 | [3] |
| Staphylococcus aureus | 1 - 10 | [3] |
| Streptomyces viridochromogenes | 1 - 5 | [3] |
| Mucor miehei | 10 - 25 | [3] |
| Paecilomyces variotii | 10 - 25 | [3] |
Herbicidal Activity
This compound has also demonstrated herbicidal activity against the duckweed, Lemna minor.[3][4]
Experimental Protocols
Fermentation and Isolation of this compound
Streptomyces anulatus strains are cultivated in a suitable fermentation medium. A detailed protocol for the isolation and purification of endophenazines involves the following steps:
-
Extraction: The culture broth is acidified and extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to column chromatography, often using silica gel or Sephadex LH-20, with a gradient of solvents (e.g., cyclohexane-ethyl acetate) to separate the different endophenazine compounds.
-
Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of this compound against various microbial strains is determined using a standardized broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mechanism of Action (Hypothesized)
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the generation of reactive oxygen species (ROS). Phenazines are redox-active molecules that can undergo reduction by cellular reductases and subsequently react with molecular oxygen to produce superoxide radicals and hydrogen peroxide. This oxidative stress can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
Conclusion
This compound is a promising natural product with significant antimicrobial activity. Its biosynthesis is well-characterized, and advances in metabolic engineering have made its production more feasible. While its precise mechanism of action requires further investigation, its ability to be produced through fermentation and its potent biological activities make it a molecule of interest for the development of new therapeutic agents and agrochemicals. Future research should focus on elucidating its molecular targets and further optimizing its production.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. docsdrive.com [docsdrive.com]
- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Endophenazine A Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antibacterial activity of Endophenazine A using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Introduction
This compound is a phenazine antibiotic that has demonstrated antimicrobial activities, particularly against Gram-positive bacteria.[1][2] Phenazines are redox-active secondary metabolites produced by various bacteria.[2] Accurate and reproducible methods for assessing the antibacterial potency of this compound are crucial for its potential development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent against a specific bacterial strain.[3][4] This protocol outlines the steps for performing a broth microdilution MIC assay to determine the antibacterial efficacy of this compound.[5][6][7]
Data Presentation
The antibacterial activity of this compound has been quantified against key bacterial pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 25923 | 8 - 32 | 32 - 128 |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 | 32 - 128 |
| Data sourced from a study on endophenazines from Streptomyces prasinus ZO16.[8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol: Broth Microdilution Method
This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[4][7]
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA)
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Positive control antibiotic (e.g., Vancomycin for MRSA)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilutions should be made in Mueller-Hinton Broth (MHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium.
-
Inoculate the colony into a tube containing 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.[5]
-
Measure the optical density (OD) of the overnight culture at 600 nm (OD600).[5]
-
Dilute the bacterial culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Further dilute this suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.[5]
-
-
Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[7]
-
Alternatively, the OD600 of each well can be read using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.[5]
-
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the this compound antibacterial MIC assay.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hielscher.com [hielscher.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. docsdrive.com [docsdrive.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Endophenazine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a phenazine antibiotic produced by the endosymbiotic actinomycete, Streptomyces anulatus.[1] Phenazine compounds are known for their redox-active properties and broad biological activities. This compound, in particular, has demonstrated notable antimicrobial activity, primarily against Gram-positive bacteria and certain filamentous fungi.[1][2] Its potential as a lead compound for the development of new anti-infective agents necessitates standardized methods for quantifying its inhibitory effects on microbial growth.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate and reproducible MIC data are crucial for evaluating the potency of new antimicrobial compounds, understanding their spectrum of activity, and informing further drug development efforts.
Data Presentation: this compound Minimum Inhibitory Concentration (MIC)
The following table summarizes the known MIC values for this compound against various microorganisms. This data is essential for understanding its antimicrobial spectrum and potency.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 8 - 32 | [3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates (RI, Sp2, Sp3, T2) | 8 - 32 | [3] |
Note: The variability in MIC values can be attributed to differences in experimental conditions and the specific clinical isolates tested.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for antimicrobial susceptibility testing of natural products.
1. Materials
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 10 mg/mL)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
2. Preparation of Microbial Inoculum
a. From a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi), pick 3-5 isolated colonies of the test microorganism.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.10).
d. Dilute the adjusted microbial suspension in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of this compound Dilutions
a. Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
4. Microtiter Plate Assay
a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
b. Transfer 100 µL of the highest concentration of the diluted this compound to the first well of each row to be tested, resulting in a total volume of 200 µL.
c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down the row to the tenth well. Discard 100 µL from the tenth well. This will create a range of this compound concentrations in a final volume of 100 µL per well.
d. The eleventh well should contain 100 µL of broth and will serve as the growth control (no drug). The twelfth well should contain 200 µL of uninoculated broth and will serve as the sterility control.
e. Add 100 µL of the prepared microbial inoculum to wells 1 through 11, bringing the final volume in each well to 200 µL. The final concentration of this compound will now be half of the initial diluted concentrations.
5. Incubation
a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
6. Determination of MIC
a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
b. Optionally, the growth can be assessed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with chorismic acid, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, the phenazine core is formed, which is then prenylated to yield this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
Herbicidal Activity Assay of Endophenazine A using Lemna minor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophenazine A, a phenazine antibiotic derived from the endosymbiotic bacterium Streptomyces anulatus, has demonstrated notable biological activities, including herbicidal effects against the aquatic plant Lemna minor (duckweed).[1][2] This document provides detailed application notes and a comprehensive protocol for assessing the herbicidal activity of this compound using a standardized Lemna minor growth inhibition assay. The protocol is based on established international guidelines, ensuring reproducibility and comparability of results. Due to the limited availability of public data on the specific herbicidal activity of this compound, this document also presents an illustrative data table using other known herbicides to demonstrate data presentation and analysis.
Introduction
Lemna minor, a small, free-floating freshwater plant, is a widely accepted model organism for ecotoxicological studies and for evaluating the phytotoxicity of chemical substances.[3] Its rapid growth rate, small size, and sensitivity to a wide range of contaminants make it an ideal bioindicator for assessing the environmental impact of herbicides.[3] Standardized protocols, such as the OECD Guideline 221, provide a robust framework for conducting growth inhibition tests with Lemna species.[4][5][6][7] This allows for the determination of key toxicological endpoints, such as the half maximal effective concentration (EC50), which is crucial for risk assessment and the development of new herbicidal agents. While the herbicidal properties of this compound against Lemna minor have been reported, detailed quantitative data and the specific mechanism of action are not yet fully elucidated.[1][2]
Data Presentation
Disclaimer: The following table provides illustrative data on the herbicidal activity of various compounds against Lemna minor. Specific quantitative data for this compound is not currently available in the public domain. This table is intended to serve as a template for presenting experimental results obtained from the protocol described below.
Table 1: Illustrative Herbicidal Activity of Various Compounds on Lemna minor
| Compound | Duration of Exposure (days) | Endpoint | EC50 (µg/L) | 95% Confidence Interval | Reference |
| Atrazine | 7 | Biomass | 19 - 40 | Not Specified | [8] |
| Atrazine | 7 | Frond Number | 57 - 92 | Not Specified | [8] |
| Glyphosate | 7 | Morphological & Biochemical Parameters | 6.62 µM | Not Specified | [8] |
| Indaziflam | Not Specified | Acute Effects | 0.12 mg/L | Not Specified | [3][5] |
| Tebuthiuron | Not Specified | Acute Effects | 0.21 mg/L | Not Specified | [3][5] |
| Clomazone | Not Specified | Acute Effects | 0.41 mg/L | Not Specified | [3][5] |
| Sulfentrazone | Not Specified | Acute Effects | 0.73 mg/L | Not Specified | [3][5] |
Experimental Protocols
Protocol: Lemna minor Growth Inhibition Test for Herbicidal Activity of this compound
This protocol is adapted from the OECD Guideline 221 for testing of chemicals on Lemna sp.[4][5][6][7]
1. Materials and Reagents
-
Lemna minor culture (axenic, in exponential growth phase)
-
This compound (of known purity)
-
Sterile Steinberg medium (or other suitable growth medium)
-
Sterile deionized water
-
Solvent for this compound (if not water-soluble, e.g., DMSO, acetone)
-
Sterile glass beakers or flasks for test solutions
-
Sterile 100 mL glass culture vessels (e.g., Erlenmeyer flasks)
-
Micropipettes and sterile tips
-
Growth chamber or incubator with controlled temperature, lighting, and humidity
-
Light meter
-
pH meter
-
Analytical balance
-
Microscope or magnifying glass
-
Camera for image analysis (optional)
-
Image analysis software (optional)
2. Experimental Workflow
Caption: Workflow for the Lemna minor herbicidal activity assay.
3. Step-by-Step Procedure
3.1. Preparation of Test Solutions
-
Prepare a stock solution of this compound in a suitable solvent. If a solvent other than water is used, its final concentration in the test medium should not exceed 0.1% (v/v) and should not be phytotoxic.
-
Prepare a series of test concentrations by serial dilution of the stock solution with the sterile growth medium. A range of at least five concentrations is recommended, with a geometric progression (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).
-
Include a negative control (growth medium only) and, if applicable, a solvent control (growth medium with the solvent at the highest concentration used in the test solutions).
3.2. Test Initiation
-
Dispense equal volumes (e.g., 50 mL) of each test concentration and control into replicate culture vessels (minimum of three replicates per concentration).
-
From a healthy, exponentially growing stock culture of Lemna minor, select colonies with 2-4 fronds.
-
Transfer the selected colonies to the test vessels to achieve an initial frond number of 9-12 per vessel.
-
Record the initial number of fronds in each vessel.
3.3. Incubation
-
Place the test vessels in a growth chamber under continuous, uniform illumination (e.g., 80-120 µE/m²/s).
-
Maintain a constant temperature of 24 ± 2 °C.
-
The test duration is 7 days.
3.4. Data Collection
-
Count the number of fronds in each test vessel at least on days 0, 3, 5, and 7.
-
At the end of the 7-day exposure period, other measurement endpoints can be assessed:
-
Frond Area: Measure the total frond area using digital imaging and analysis software.
-
Biomass (Fresh or Dry Weight): Harvest all fronds from each vessel, blot them dry for fresh weight measurement, and then dry them at 60 °C to a constant weight for dry weight measurement.
-
4. Data Analysis
-
Calculate the average growth rate for each concentration and the control using the formula: Growth Rate (µ) = [ln(N_t) - ln(N_0)] / t Where:
-
N_t = number of fronds at time t
-
N_0 = initial number of fronds
-
t = time in days
-
-
Calculate the percent inhibition of the growth rate for each concentration relative to the control: % Inhibition = [(µ_c - µ_t) / µ_c] x 100 Where:
-
µ_c = average growth rate in the control
-
µ_t = average growth rate in the test concentration
-
-
Determine the EC50 value (the concentration that causes a 50% inhibition of growth) by plotting the percent inhibition against the logarithm of the test concentrations and using a suitable statistical method (e.g., probit analysis, logistic regression).
Signaling Pathway
The specific signaling pathway for the herbicidal activity of this compound in plants has not been elucidated in the currently available scientific literature. Phenazine compounds are known to be redox-active, which suggests a potential mechanism involving the generation of reactive oxygen species (ROS) leading to oxidative stress and cellular damage. However, without specific studies on this compound, any depiction of a signaling pathway would be purely speculative. Further research is required to determine the precise molecular target and the downstream signaling cascade initiated by this compound in Lemna minor.
Caption: Hypothesized general mechanism of herbicidal action for phenazines.
Conclusion
The Lemna minor growth inhibition assay is a reliable and standardized method for evaluating the herbicidal activity of compounds like this compound. The detailed protocol provided herein offers a framework for conducting these assessments. While specific quantitative data for this compound is pending further research, the methodologies and data presentation formats outlined in this document will be valuable for researchers in the fields of natural product chemistry, herbicide development, and environmental toxicology. Future studies should focus on determining the precise EC50 value of this compound and elucidating its specific molecular target and signaling pathway in plants to better understand its potential as a bioherbicide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological responses and antibiotic-degradation capacity of duckweed (Lemna aequinoctialis) exposed to streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological responses and antibiotic-degradation capacity of duckweed (Lemna aequinoctialis) exposed to streptomycin [frontiersin.org]
- 8. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
Endophenazine A: Application Notes and Protocols for Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a phenazine antibiotic with a growing interest in agricultural research due to its potential as a biopesticide and plant growth promoter. As a secondary metabolite produced by various bacteria, including Streptomyces anulatus, it exhibits a range of biological activities.[1][2] This document provides detailed application notes and protocols for the investigation of this compound in an agricultural context, focusing on its antifungal properties, potential for plant growth promotion, and role in inducing systemic resistance.
Biological Activities of this compound
This compound has demonstrated notable antimicrobial and herbicidal activities. The following table summarizes the reported biological activities, which can serve as a baseline for further research and development.
Table 1: Summary of Reported Biological Activities of this compound
| Activity | Target Organism(s) | Observed Effect | Reference(s) |
| Antimicrobial | Gram-positive bacteria | Inhibition of growth | [1][2] |
| Filamentous fungi | Inhibition of growth | [1][2] | |
| Herbicidal | Lemna minor (duckweed) | Herbicidal activity | [1][2] |
Experimental Protocols
The following protocols are provided as a starting point for researchers investigating the agricultural applications of this compound. These are generalized methods and may require optimization based on specific experimental conditions, target organisms, and plant species.
Protocol for In Vitro Antifungal Activity Assay
This protocol is adapted from methodologies used for other phenazine compounds, such as phenazine-1-carboxylic acid (PCA), and can be used to determine the efficacy of this compound against various plant pathogenic fungi.[1]
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.
Materials:
-
Pure this compound
-
Target fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
-
Cork borer or sterile scalpel
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Preparation of Fungal Plates: Culture the target fungal pathogen on PDA plates until a sufficient amount of mycelium is available for transfer.
-
Preparation of Amended Media:
-
Prepare PDA medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Create a dilution series of this compound from the stock solution.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments, including the control, and is non-inhibitory to fungal growth.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer or scalpel, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control plates).
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
Incubate the plates at the optimal growth temperature for the target fungus in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.
-
Protocol for Plant Growth Promotion Assay
This protocol provides a framework for assessing the effect of this compound on plant growth parameters. It is based on general methodologies for evaluating plant growth-promoting substances.
Objective: To evaluate the effect of this compound on the growth of a model plant species (e.g., Arabidopsis thaliana, wheat, or tomato).
Materials:
-
Pure this compound
-
Seeds of the chosen plant species
-
Sterile soil mix or a hydroponic system
-
Pots or containers for planting
-
Growth chamber or greenhouse with controlled environmental conditions
-
Solvent for this compound
-
Sterile distilled water
-
Ruler and calipers
-
Balance for measuring biomass
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize the seeds to eliminate microbial contaminants.
-
Germinate the seeds on sterile agar plates or in a sterile germination medium.
-
-
Preparation of this compound Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a dilution series to obtain the desired treatment concentrations (e.g., 0.1, 1, 10, 50 µg/mL). A solvent-only control and a water-only control should be included.
-
-
Plant Treatment:
-
Soil Application: Once the seedlings have developed true leaves, apply a specific volume of the this compound treatment solution to the soil around the base of each plant.
-
Foliar Spray: Apply the treatment solutions as a fine mist to the leaves of the seedlings until runoff.
-
Seed Treatment: Coat the seeds with a solution of this compound before planting. Ensure the solvent evaporates completely before sowing.
-
-
Growth Conditions:
-
Maintain the plants in a growth chamber or greenhouse with controlled light, temperature, and humidity.
-
Water the plants as needed, ensuring consistent moisture levels across all treatments.
-
-
Data Collection and Analysis:
-
After a predetermined growth period (e.g., 2-4 weeks), carefully harvest the plants.
-
Measure various growth parameters, including:
-
Shoot height
-
Root length
-
Number of leaves
-
Fresh weight of shoots and roots
-
Dry weight of shoots and roots (after drying in an oven at 60-70°C until a constant weight is achieved).
-
-
Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in growth parameters between the treatments and the controls.
-
Protocol for Seed Treatment for Fungal Disease Control
This protocol outlines a method for applying this compound as a seed treatment to protect against seed-borne or soil-borne fungal pathogens.
Objective: To assess the efficacy of this compound as a seed treatment in preventing fungal disease in seedlings.
Materials:
-
Pure this compound
-
Seeds of a susceptible crop species
-
Spores or mycelium of a relevant plant pathogenic fungus
-
Sterile soil or potting mix
-
Pots or trays for planting
-
Solvent for this compound
-
Adherent (e.g., carboxymethyl cellulose) to improve seed coating
-
Growth chamber or greenhouse
Procedure:
-
Preparation of Pathogen Inoculum: Culture the fungal pathogen on a suitable medium to produce a sufficient quantity of spores or mycelium for soil infestation.
-
Preparation of this compound Seed Coating Solution:
-
Dissolve this compound in a minimal amount of solvent.
-
Add an adherent to the solution to ensure even coating of the seeds.
-
Prepare different concentrations of the coating solution to test a range of application rates.
-
-
Seed Treatment:
-
Place a known weight of seeds in a container.
-
Add the this compound coating solution and mix thoroughly until all seeds are uniformly coated.
-
Allow the seeds to air dry completely in a sterile environment.
-
Prepare control seeds treated with the solvent and adherent only.
-
-
Planting:
-
Infest sterile soil with the fungal pathogen at a known concentration.
-
Fill pots or trays with the infested soil.
-
Sow the treated and control seeds in the infested soil.
-
Also, include a set of untreated seeds in non-infested soil as a healthy control.
-
-
Growth and Disease Assessment:
-
Maintain the plants in a growth chamber or greenhouse under conditions favorable for disease development.
-
Monitor the plants regularly for signs of disease, such as damping-off, root rot, or leaf spots.
-
After a specific period, assess disease severity using a rating scale.
-
Measure plant growth parameters as described in the Plant Growth Promotion Assay protocol.
-
-
Data Analysis:
-
Calculate the disease incidence and severity for each treatment.
-
Statistically compare the disease levels and plant growth parameters between the this compound-treated groups and the controls.
-
Visualizing Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of this compound involves the prenylation of phenazine-1-carboxylic acid (PCA). This process is catalyzed by a prenyltransferase.
Caption: Biosynthesis of this compound from PCA and DMAPP.
Experimental Workflow for Agricultural Application Screening
The following diagram illustrates a general workflow for screening the agricultural potential of this compound.
Caption: General workflow for agricultural screening.
Conceptual Model of this compound-Induced Systemic Resistance (ISR)
Phenazines are known to induce systemic resistance in plants. While the specific mechanisms for this compound are yet to be fully elucidated, a general model can be proposed.
Caption: Model of this compound-induced systemic resistance.
References
Application Notes and Protocols for Antifungal Screening of Endophenazine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a phenazine derivative produced by the bacterium Streptomyces anulatus.[1] Phenazine compounds are known for their broad-spectrum antimicrobial properties, and preliminary studies have indicated that endophenazines exhibit activity against some filamentous fungi.[1][2] These application notes provide detailed protocols for the systematic screening of this compound's antifungal activity, enabling researchers to determine its spectrum of activity and potency against various fungal pathogens. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Putative Mechanism of Action
The antifungal mechanism of many phenazine compounds is believed to involve the generation of reactive oxygen species (ROS). This leads to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) in fungal cells. The lipophilicity of phenazine derivatives may facilitate their passage through the fungal cell membrane.
Caption: Putative signaling pathway for this compound-induced apoptosis in fungal cells.
Quantitative Data Summary
Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of fungal pathogens are not widely available in published literature. The following table is provided as a template for researchers to populate with their own experimental data generated using the protocols outlined below. For context, some related phenazine compounds have demonstrated MICs ranging from 16 to 64 µg/mL against various fungi.
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | e.g., ATCC 90028 | Data to be determined | Data to be determined | Data to be determined |
| Aspergillus fumigatus | e.g., ATCC 204305 | Data to be determined | Data to be determined | Data to be determined |
| Trichophyton rubrum | e.g., ATCC 28188 | Data to be determined | Data to be determined | Data to be determined |
| Cryptococcus neoformans | e.g., ATCC 208821 | Data to be determined | Data to be determined | Data to be determined |
| Fusarium solani | e.g., ATCC 36031 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi. It is a quantitative method to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.
Caption: Workflow for the broth microdilution antifungal screening assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
Fungal strains of interest
-
Appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader (optional)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.
-
Fungal Inoculum Preparation:
-
Yeasts: Subculture the yeast strain on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
Molds: Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Microplate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For filamentous fungi, incubation may range from 48 to 96 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm. The MIC endpoint for azoles against yeasts is typically a ≥50% reduction in growth compared to the control. For other compounds and fungi, it is often complete inhibition.
Disk Diffusion Assay
This method is a qualitative or semi-quantitative screening tool to assess the antifungal activity of this compound.
Caption: Workflow for the disk diffusion antifungal screening assay.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Sterile 6 mm paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal strains of interest
-
Sterile swabs
-
0.5 McFarland standard
-
Positive control antifungal disk (e.g., Fluconazole)
-
Negative control disk (solvent only)
-
Petri dishes (100 mm or 150 mm)
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of this compound Disks: Dissolve this compound in a suitable solvent to a desired concentration (e.g., 1 mg/mL). Apply a known volume (e.g., 10 µL) onto a sterile 6 mm paper disk and allow the solvent to evaporate completely. This will result in a disk containing 10 µg of the compound.
-
Inoculum Preparation: Prepare the fungal inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it several times, pressing firmly on the inside wall of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Disk Application: Aseptically place the this compound disk, a positive control disk, and a negative control disk onto the surface of the inoculated agar. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours for yeasts or 48-96 hours for molds.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The presence of a clear zone around the this compound disk indicates antifungal activity.
Conclusion
These protocols provide a standardized framework for the initial antifungal screening of this compound. The broth microdilution method will yield quantitative MIC data crucial for understanding its potency, while the disk diffusion assay offers a simpler, more rapid qualitative assessment of its activity. It is recommended to test this compound against a diverse panel of clinically relevant yeasts and molds to fully characterize its antifungal spectrum. Further studies to elucidate the precise molecular targets within the proposed ROS-mediated apoptotic pathway are also encouraged.
References
Application Notes and Protocols: Extraction and Purification of Endophenazine A from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Endophenazine A, a prenylated phenazine antibiotic produced by Streptomyces species.
Introduction
This compound is a bioactive secondary metabolite belonging to the phenazine family of compounds, which are known for their broad-spectrum antimicrobial and antitumor activities.[1][2] Produced by Streptomyces anulatus, and also achievable through heterologous expression in strains like Streptomyces coelicolor, this compound presents a promising candidate for drug discovery and development.[3][4] This document outlines the essential procedures for isolating and purifying this compound from bacterial culture for research and development purposes.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces originates from the shikimic acid pathway. The process involves the formation of the core phenazine structure, phenazine-1-carboxylic acid (PCA), which then undergoes prenylation. A specific prenyltransferase, PpzP, catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the phenazine ring, yielding this compound.
Quantitative Data Summary
The following table summarizes the reported and expected yields for this compound production and recovery.
| Parameter | Value | Strain | Reference |
| Fermentation Titer | ~20 mg/L | Streptomyces coelicolor M512 (heterologous expression) | [5] |
| Extraction Efficiency | >90% | Streptomyces sp. | General estimate |
| Silica Gel Chromatography Recovery | 60-80% | General estimate | |
| Preparative HPLC Purity | >98% | General estimate | |
| Overall Yield | 5-10 mg/L | Estimated |
Experimental Protocols
The following diagram outlines the complete workflow for the extraction and purification of this compound.
Protocol 1: Fermentation of Streptomyces
This protocol is based on general methods for phenazine production in Streptomyces.[6]
Materials:
-
Streptomyces anulatus or a suitable expression host (e.g., S. coelicolor M512)
-
ISP2 broth medium (or other suitable production medium)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Prepare a seed culture by inoculating 50 mL of ISP2 medium with a fresh culture of Streptomyces.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
Inoculate the production culture (e.g., 1 L of ISP2 medium in a 2.8 L flask) with the seed culture (5% v/v).
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days.
-
Monitor the production of this compound by taking small aliquots of the culture, extracting with an equal volume of ethyl acetate, and analyzing the extract by analytical HPLC (see Protocol 5).
Protocol 2: Extraction of this compound
This protocol is a standard method for the extraction of phenazine compounds from bacterial broth.[6][7]
Materials:
-
Fermentation broth
-
Centrifuge and appropriate centrifuge bottles
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelia.
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Silica Gel Column Chromatography
This protocol provides a general method for the initial purification of the crude extract. Optimization of the solvent system may be required.
Materials:
-
Crude extract
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane or a 9:1 hexane:ethyl acetate mixture.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol for highly polar compounds.
-
Suggested Gradient:
-
100% Hexane (2 column volumes)
-
9:1 Hexane:Ethyl Acetate (4 column volumes)
-
8:2 Hexane:Ethyl Acetate (4 column volumes)
-
7:3 Hexane:Ethyl Acetate (4 column volumes)
-
1:1 Hexane:Ethyl Acetate (4 column volumes)
-
100% Ethyl Acetate (4 column volumes)
-
9:1 Ethyl Acetate:Methanol (4 column volumes)
-
-
-
Collect fractions of approximately 10-20 mL.
-
Analyze the fractions by TLC, spotting a small amount from each tube and developing the plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under UV light.
-
Pool the fractions containing the desired compound (this compound) based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
This is the final purification step to obtain highly pure this compound. The conditions provided are a starting point and should be optimized.
Materials:
-
Enriched this compound fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Preparative HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Procedure:
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC with the following conditions:
-
Column: Preparative C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a linear gradient of 50-80% B over 30 minutes.
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions)
-
Detection: UV at 254 nm and 365 nm
-
-
Inject the sample and collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC (Protocol 5).
-
Pool the pure fractions and evaporate the acetonitrile. Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Protocol 5: Analytical High-Performance Liquid Chromatography (HPLC)
This method is for the quantification and purity assessment of this compound.
Materials:
-
This compound sample (from any stage of purification)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Analytical HPLC system with a C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)
Procedure:
-
Prepare samples by dissolving them in the initial mobile phase and filtering through a 0.22 µm syringe filter.
-
Set up the analytical HPLC with the following conditions:
-
Inject a standard of known concentration to create a calibration curve for quantification.
-
Inject the samples and determine the concentration and purity by comparing the peak area and retention time to the standard.
Concluding Remarks
The protocols provided herein offer a robust framework for the successful extraction and purification of this compound from Streptomyces cultures. It is important to note that optimization of fermentation and purification conditions may be necessary depending on the specific Streptomyces strain and equipment used. The analytical methods described will enable accurate quantification and quality control throughout the process, facilitating further research and development of this promising natural product.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of natural phenazine producers for electroactivity in bioelectrochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Application Notes and Protocols for the Analysis of Endophenazine A by HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Endophenazine A, a bioactive phenazine derivative, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are intended to guide researchers in establishing robust analytical methods for the detection and quantification of this compound in various sample matrices, particularly from fermentation broths.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a sensitive and accurate method for the quantification of this compound. The following protocol is based on established methods for phenazine analysis and can be optimized for specific instrumentation and sample matrices.
Experimental Protocol: HPLC Analysis of this compound
1. Sample Preparation:
-
Source: Fermentation broth of Streptomyces anulatus or other producing organisms.
-
Extraction:
-
Acidify 10 mL of the fermentation broth to pH 2.0 with 2 M HCl.
-
Extract the acidified broth three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter before injection.
-
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of phenazine compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Methanol
-
-
Gradient Elution: A gradient elution is recommended for optimal separation of this compound from other metabolites.[1]
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detection at 254 nm. Additional monitoring at 365 nm can be beneficial as phenazines often exhibit strong absorbance at this wavelength.
3. Data Analysis:
-
Identification: this compound is identified by comparing its retention time with that of a purified standard.
-
Quantification: A calibration curve should be constructed by injecting known concentrations of a purified this compound standard. The concentration of this compound in the sample can then be determined from this curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical quantitative parameters for the HPLC analysis of phenazine compounds. Please note that the specific values for this compound should be determined experimentally during method validation.
| Parameter | Typical Value |
| Retention Time (Rt) | ~15 - 25 minutes (highly dependent on the specific gradient and column) |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Thin-Layer Chromatography (TLC) Method
TLC provides a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound. It is particularly useful for screening a large number of samples.
Experimental Protocol: TLC Analysis of this compound
1. Sample Preparation:
-
The same extraction protocol as for HPLC can be used. The final reconstituted extract should be concentrated to approximately 1-5 mg/mL.
2. Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Isopropanol:Ammonia:Water (8:1:1, v/v/v).
-
Application: Apply 2-5 µL of the sample extract and a standard solution of this compound onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Visualization:
-
UV Light: Visualize the spots under UV light at 254 nm and 365 nm. Phenazine compounds often appear as dark quenching spots at 254 nm and may fluoresce at 365 nm.
-
Staining: Use a suitable staining reagent for visualization. A common spray reagent for phenazines is a diazonium salt solution (e.g., DSA spray reagent), which often produces colored spots.
-
3. Data Analysis:
-
Identification: this compound is identified by comparing the Rf value and spot color of the sample with that of a standard.
-
Semi-Quantitative Analysis: The intensity and size of the spot can be compared to a series of standards of known concentrations to estimate the amount of this compound in the sample. For more accurate quantification, HPTLC with a densitometer is recommended.
Quantitative Data Summary (TLC)
| Parameter | Typical Value |
| Retention Factor (Rf) | 0.5 - 0.7 (dependent on the specific mobile phase composition and plate type) |
| Limit of Detection (LOD) | 50 - 100 ng/spot (visual) |
TLC Analysis Workflow
Caption: Workflow for the TLC analysis of this compound.
Biosynthesis of this compound
This compound is a terpenoid phenazine synthesized from precursors derived from both the shikimate and the methylerythritol phosphate (MEP) pathways. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at improving its production.
The key enzymatic step in the formation of this compound is the prenylation of phenazine-1-carboxylic acid (PCA) with dimethylallyl diphosphate (DMAPP), a product of the MEP pathway.[1] This reaction is catalyzed by the enzyme PpzP, a prenyltransferase.[1]
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
References
Endophenazine A: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Endophenazine A, a bioactive phenazine derivative produced by Streptomyces anulatus. This document includes essential information on the compound's properties, preparation of stock solutions, and detailed protocols for assessing its antimicrobial and cytotoxic activities. Furthermore, a proposed signaling pathway for its mechanism of action is presented.
Compound Information
This compound is a phenazine derivative with the molecular formula C₁₈H₁₆N₂O₂ and a molar mass of 292.34 g/mol .[1] It belongs to a class of compounds known for their broad biological activities, including antimicrobial and potential anticancer properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |
| Molar Mass | 292.34 g/mol | [1] |
| IUPAC Name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | [1] |
| CAS Number | 86125-71-5 | [1] |
Preparation of Stock Solutions
The solubility of this compound has not been extensively reported in the literature. However, based on the solubility of other phenazine derivatives, it is recommended to use dimethyl sulfoxide (DMSO) for the preparation of stock solutions.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 2.92 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
The resulting solution is a 10 mM stock of this compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Note: When preparing working concentrations for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Antimicrobial Activity
This compound has demonstrated activity against Gram-positive bacteria.[2][3] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland standard (0.5)
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired starting concentration (e.g., for a starting concentration of 128 µg/mL, add 2.56 µL of a 5 mg/mL stock).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix well, and continue this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and the final bacterial density to approximately 7.5 x 10⁵ CFU/mL.
-
-
Controls:
-
Positive Control (Growth Control): 100 µL of MHB + 100 µL of bacterial inoculum.
-
Negative Control (Sterility Control): 200 µL of MHB.
-
Solvent Control: 100 µL of MHB with the highest concentration of DMSO used in the assay + 100 µL of bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
-
Reported MIC Values for this compound
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Bacillus subtilis | 3.12 | [2] |
| Staphylococcus aureus | 6.25 | [2] |
| Mucor miehei | 3.12 | [2] |
In Vitro Cytotoxicity Assay
The cytotoxic potential of this compound against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell lines of interest (e.g., HeLa, HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solubilization buffer
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Reported IC₅₀ Values for this compound
Table 3: IC₅₀ values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HeLa | Cervical Cancer | 30.40 - 32.51 | |
| HepG2 | Liver Cancer | 78.32 - 86.45 | |
| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 |
Proposed Signaling Pathway and Mechanism of Action
Phenazine compounds are known to exert their biological effects through the generation of reactive oxygen species (ROS). The proposed mechanism of action for this compound involves the induction of oxidative stress, which can lead to the activation of downstream signaling pathways such as the NF-κB pathway, ultimately resulting in apoptosis in cancer cells and antimicrobial effects.
Experimental Workflow for Investigating the Mechanism of Action
Caption: Workflow for elucidating the mechanism of action of this compound.
Proposed this compound-Induced Signaling Pathway
Caption: Proposed ROS-mediated NF-κB signaling pathway induced by this compound.
Commercial Availability
As of the latest update, pure this compound is not widely available from major commercial chemical suppliers and may require custom synthesis or isolation from Streptomyces cultures. Researchers are advised to check with specialty chemical synthesis companies or academic labs working on natural products.
Safety Precautions
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) if available from a supplier.
References
Investigating Endophenazine A in Plant Pathology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Endophenazine A
This compound is a naturally occurring prenylated phenazine derivative produced by the bacterium Streptomyces anulatus, an endosymbiont found in arthropods.[1][2][3] Phenazines as a class are redox-active secondary metabolites known for their broad-spectrum antimicrobial properties.[4][5] The prenylation of the phenazine core in this compound is thought to enhance its biological activity.[3] While its primary reported activities are against Gram-positive bacteria and some filamentous fungi, its potential in agricultural applications, specifically in plant pathology, is an emerging area of interest.[1][3]
The biosynthesis of this compound proceeds through the combination of phenazine-1-carboxylic acid (PCA) and dimethylallyl diphosphate (DMAPP) derived from the 2-methyl-D-erythritol-4-phosphate (MEP) pathway. Due to the known antifungal properties of its precursor, PCA, this compound is a promising candidate for the development of novel biofungicides.
Mechanism of Action (Hypothesized)
While direct studies on the antifungal mechanism of this compound against plant pathogens are limited, the mode of action can be inferred from studies on the closely related compound, phenazine-1-carboxylic acid (PCA). The proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Phenazines are redox-cycling compounds that can lead to the production of ROS, such as superoxide and hydrogen peroxide.[6] This oxidative stress can damage cellular components of the pathogen, including lipids, proteins, and DNA, ultimately leading to cell death.
-
Cell Membrane Disruption: Increased ROS levels can lead to lipid peroxidation, compromising the integrity of the fungal cell membrane. This can result in the leakage of essential cellular contents and loss of membrane function.
-
Mitochondrial Dysfunction: Phenazines can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in ROS generation. This disruption of cellular respiration is a potent mechanism of fungal growth inhibition.
Potential Applications in Plant Pathology
-
Direct Antifungal Agent: this compound may be effective as a direct-acting antifungal agent against a range of plant pathogenic fungi, including those responsible for diseases like gray mold (Botrytis cinerea), Fusarium wilt (Fusarium oxysporum), and sheath blight (Rhizoctonia solani).
-
Inducer of Systemic Resistance: Natural compounds can act as elicitors, triggering the plant's own defense mechanisms in a process known as Induced Systemic Resistance (ISR).[7] It is hypothesized that this compound could prime the plant for a more rapid and robust defense response upon pathogen attack. This can involve the activation of signaling pathways mediated by phytohormones such as jasmonic acid (JA) and ethylene (ET).[8][9]
-
Lead Compound for Novel Fungicides: The unique chemical structure of this compound makes it an attractive scaffold for the synthesis of new, more potent, and selective fungicides.
Quantitative Data
Table 1: Antifungal Activity of Phenazine-1-Carboxylic Acid (PCA) against Botrytis cinerea
| Parameter | Value (µg/mL) | Reference |
| MIC | 25 | [10] |
| ED50 | 3.12 | [10] |
| ED80 | 12.5 | [10] |
Table 2: Antifungal Activity of Phenazine-1-Carboxamide (PCN) against Rhizoctonia solani
| Parameter | Value (µg/mL) | Reference |
| EC50 | 9.0934 | [11] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound
This protocol describes the determination of the minimum inhibitory concentration (MIC) and effective concentration for 50% growth inhibition (EC50) of this compound against filamentous plant pathogenic fungi using a broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Fungal cultures of interest (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal culture on Potato Dextrose Agar (PDA) plates until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the this compound stock solution in PDB in a 96-well plate to obtain a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).
-
Include a positive control (fungal inoculum in PDB with DMSO) and a negative control (PDB only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the fungal spore suspension to each well containing the this compound dilutions and the positive control.
-
Incubate the plate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Data Analysis:
-
Determine the MIC visually as the lowest concentration of this compound that completely inhibits fungal growth.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [1 - (OD_treatment - OD_negative_control) / (OD_positive_control - OD_negative_control)] * 100
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the concentration of this compound and performing a non-linear regression analysis.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Plant Tissues
This protocol describes the quantification of hydrogen peroxide (H₂O₂) in plant leaf tissue treated with this compound.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, tomato)
-
This compound solution (e.g., 50 µM in water with 0.01% Tween 20)
-
Trichloroacetic acid (TCA), 0.1% (w/v)
-
Potassium phosphate buffer (10 mM, pH 7.0)
-
Potassium iodide (KI), 1 M
-
Spectrophotometer
Procedure:
-
Plant Treatment:
-
Spray plant leaves with the this compound solution or a control solution (water with 0.01% Tween 20).
-
Harvest leaf tissue at different time points (e.g., 0, 1, 3, 6, 12, 24 hours) after treatment and immediately freeze in liquid nitrogen.
-
-
Extraction:
-
Grind 100 mg of frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle.
-
Homogenize the powder in 1 mL of 0.1% TCA.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for H₂O₂ measurement.
-
-
Quantification:
-
In a new microfuge tube, mix 500 µL of the supernatant with 500 µL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
Incubate the reaction mixture in the dark for 1 hour.
-
Measure the absorbance at 390 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. Express the results as µmol/g fresh weight.
-
Protocol 3: Analysis of Plant Defense Gene Expression by qRT-PCR
This protocol outlines the steps to analyze the expression of defense-related genes in plants treated with this compound.
Materials:
-
Plant seedlings treated with this compound as in Protocol 2.
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for defense marker genes (e.g., PAL, PR-1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin).
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from 100 mg of frozen leaf tissue using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.
-
Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include no-template controls for each primer pair.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Hypothesized antifungal mechanism of this compound.
Caption: Experimental workflow for Induced Systemic Resistance (ISR) assay.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects and inhibition mechanism of phenazine-1-carboxamide on the mycelial morphology and ultrastructure of Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Endophenazine A: Application Notes for a Promising Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a naturally occurring phenazine antibiotic with a growing body of research highlighting its potential as a lead compound for the development of new therapeutics.[1][2] Isolated from the endosymbiotic actinomycete Streptomyces anulatus, this small molecule has demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] This document provides detailed application notes and protocols for researchers interested in exploring the therapeutic potential of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [4] |
| Molecular Weight | 292.33 g/mol | [4] |
| Appearance | Yellowish solid | Inferred from phenazine class |
| Solubility | Soluble in organic solvents like DMSO, methanol | Inferred from experimental protocols |
Biological Activities of this compound
This compound has shown promising activity against a variety of targets, making it a versatile scaffold for drug discovery programs.
Antibacterial Activity
This compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Organism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 8 - 32 | 32 - 128 |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | 32 - 128 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on Endophenazines from Streptomyces prasinus.
Anticancer Activity
The compound has demonstrated cytotoxicity against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HeLa | Cervical Cancer | 30.40 - 32.51 |
| HepG2 | Liver Cancer | 78.32 - 86.45 |
| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 |
| Vero (non-cancerous) | Kidney epithelial | 317.44 - 328.63 |
IC₅₀: Half-maximal Inhibitory Concentration. Data from a study on Endophenazines from Streptomyces prasinus.
Herbicidal Activity
Initial studies have also indicated that this compound possesses herbicidal properties.[1][3]
Mechanism of Action
The precise molecular targets of this compound are still under investigation. However, based on studies of related phenazine compounds, the primary mechanism of action is believed to involve the generation of reactive oxygen species (ROS). This oxidative stress can lead to widespread cellular damage, including DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering cell death pathways such as apoptosis.[5][6]
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.[7][8][9][10]
Figure 2: Workflow for MIC determination.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to the appropriate final concentration (typically 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on mammalian cell lines.[11][12][13]
Figure 3: Workflow for cytotoxicity (MTT) assay.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle controls.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Future Directions and Lead Optimization
This compound represents a promising starting point for the development of novel drugs. Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives.
Figure 4: Drug discovery workflow with this compound.
Conclusion
This compound is a natural product with significant potential for drug discovery. Its demonstrated antibacterial and anticancer activities, coupled with its amenability to chemical modification, make it an attractive lead compound. The protocols and data presented here provide a foundation for further investigation into the therapeutic applications of this promising molecule.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Cell-Based Assays to Determine Endophenazine A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the cytotoxic effects of Endophenazine A, a member of the phenazine family of antibiotics.[1][2] Phenazines are known redox-active secondary metabolites that can impact cellular processes, making a thorough cytotoxic assessment crucial.[3] The following protocols detail a panel of cell-based assays to investigate various aspects of this compound-induced cytotoxicity, including metabolic activity, membrane integrity, apoptosis, and oxidative stress.
Assessment of Metabolic Activity and Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[4][5][6][7] This assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5][6]
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.[8] Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6][10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation: MTT Assay
| This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Assessment of Cell Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[11][13]
Experimental Protocol: LDH Release Assay
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical)[13][14]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background: Medium only.[14]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Data Presentation: LDH Release Assay
| This compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Experimental Workflow: LDH Release Assay
Caption: Workflow for assessing membrane integrity using the LDH assay.
Assessment of Apoptosis (Caspase-3/7 Activity Assay)
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, leading to the generation of a luminescent signal.[15]
Experimental Protocol: Caspase-3/7 Activity Assay
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega)[15]
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.
Data Presentation: Caspase-3/7 Activity Assay
| This compound (µM) | Caspase-3/7 Activity (RLU) - 24h | Caspase-3/7 Activity (RLU) - 48h | Caspase-3/7 Activity (RLU) - 72h |
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Signaling Pathway: Apoptosis Induction
Caption: Simplified pathway of Caspase-3/7 mediated apoptosis.
Assessment of Oxidative Stress (Reactive Oxygen Species Assay)
Phenazine compounds are known to be redox-active, suggesting a potential role for oxidative stress in their cytotoxic mechanism.[3] This assay measures the intracellular levels of reactive oxygen species (ROS) using a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16]
Experimental Protocol: ROS Assay
Materials:
-
This compound
-
Human cancer cell lines
-
Serum-free cell culture medium
-
DCFH-DA solution (10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as previously described.
-
DCFH-DA Loading: After the desired treatment time, remove the medium and wash the cells once with warm PBS.
-
Staining: Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[16]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[16]
-
Data Analysis: Express the results as relative fluorescence units (RFU) or as a fold change compared to the vehicle control.
Data Presentation: ROS Assay
| This compound (µM) | ROS Production (RFU) - 1h | ROS Production (RFU) - 3h | ROS Production (RFU) - 6h |
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Logical Relationship: ROS and Cytotoxicity
Caption: Potential mechanisms of ROS-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Endophenazine A in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a naturally occurring phenazine derivative produced by the bacterium Streptomyces anulatus.[1][2] Phenazine compounds are known for their diverse biological activities, and this compound has demonstrated notable antimicrobial and herbicidal properties.[1][2] While specific studies on this compound in combination therapies are limited, the broader class of phenazine compounds has shown significant potential for synergistic interactions with other therapeutic agents, including antibiotics, antifungals, and anticancer drugs.[2][3][4][5]
These application notes provide an overview of the known biological activities of this compound, explore potential combination therapy applications based on data from related phenazine compounds, and offer detailed protocols for evaluating these activities in a research setting. The information presented herein is intended to guide researchers in designing experiments to investigate the therapeutic potential of this compound, both as a standalone agent and in combination with other drugs.
I. Biological Activities of this compound
This compound has been reported to exhibit the following biological activities:
-
Antimicrobial Activity: Effective against Gram-positive bacteria and some filamentous fungi.[1][2]
-
Herbicidal Activity: Shows herbicidal effects against Lemna minor (duckweed).[1][2]
The mechanism of action for these activities is likely rooted in the redox-active nature of the phenazine core, which can lead to the production of reactive oxygen species (ROS), causing cellular damage to the target organisms.[5]
II. Potential Combination Therapy Applications
Based on the synergistic effects observed with other phenazine compounds, this compound could be investigated in the following combination therapy contexts:
-
Antibacterial Combinations: To enhance the efficacy of existing antibiotics against resistant bacterial strains. Phenothiazines, which share a similar structural motif with phenazines, have been shown to act synergistically with several antibiotics against Burkholderia pseudomallei, reducing the minimum inhibitory concentrations (MICs) by up to 8,000-fold.[3]
-
Antifungal Combinations: To potentiate the activity of antifungal agents. Other phenazines have demonstrated synergistic activity with azole antifungals against Candida species.[4]
-
Anticancer Combinations: To sensitize cancer cells to chemotherapeutic agents. Some phenazine derivatives have shown synergistic activity with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in sensitizing resistant cancer cells.[5] Furthermore, various phenazine derivatives have been investigated for their intrinsic anticancer properties.[6][7][8][9]
III. Data Presentation
Table 1: Antimicrobial Activity of this compound and Analogs
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| This compound | Gram-positive bacteria | Data not specified in detail | [1][2] |
| This compound | Filamentous fungi | Data not specified in detail | [1][2] |
| Endophenazine A1 | Mycobacterium fortuitum | Not specified | [10] |
| Endophenazine A1 | Mycobacterium aureus | Not specified | [10] |
| Phenazine derivatives | MRSA | Low micromolar range | [11] |
Table 2: Synergistic Antimicrobial Effects of Phenazine-related Compounds
| Phenazine/Related Compound | Combination Agent | Target Organism | Fold Reduction in MIC | Reference |
| Prochlorperazine | Streptomycin | B. pseudomallei | >1,000 | [3] |
| Chlorpromazine | Erythromycin | B. pseudomallei | >500 | [3] |
| Promazine | Erythromycin | B. pseudomallei | >500 | [3] |
| Phenazine-1-ol | Fluconazole | Candida species | FICI < 0.5 | [4] |
| Phenazine-1-carboxylic acid | Itraconazole | Candida species | FICI < 0.5 | [4] |
| Phenazine-1-carboxamide | Clotrimazole | Candida species | FICI < 0.5 | [4] |
*FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.
IV. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound against bacterial and fungal strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a final density of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Checkerboard Assay for Synergistic Activity
This protocol is used to assess the synergistic effect of this compound in combination with another antimicrobial or anticancer agent.
Materials:
-
This compound
-
Second therapeutic agent (e.g., antibiotic, antifungal, or anticancer drug)
-
Target cells (bacteria, fungi, or cancer cell line)
-
Appropriate culture medium
-
96-well microtiter plates
Procedure:
-
Prepare stock solutions of this compound and the second agent.
-
In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute this compound along the x-axis and the second agent along the y-axis.
-
Add the target cells at the appropriate density to each well.
-
Include controls for each agent alone.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC for each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Drug A = MIC of A in combination / MIC of A alone
-
FIC of Drug B = MIC of B in combination / MIC of B alone
-
-
Calculate the FIC Index (FICI) = FIC of Drug A + FIC of Drug B.
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect.
-
FICI > 4.0 indicates antagonism.
-
V. Visualizations
Caption: Proposed mechanism of antimicrobial action for this compound.
Caption: Experimental workflow for assessing synergistic interactions.
Caption: Potential synergistic mechanism in anticancer therapy.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Interaction between Phenothiazines and Antimicrobial Agents against Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic activity of phenazines isolated from Pseudomonas aeruginosa in combination with azoles against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the anticancer activity of phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combating Antimicrobial Resistance in the Post-Genomic Era: Rapid Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Endophenazine A: Application Notes and Protocols for Crop Disease Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine A is a naturally occurring terpenoid phenazine compound that has demonstrated notable antimicrobial properties.[1][2] As a member of the phenazine family of secondary metabolites produced by various bacteria, including Streptomyces and Pseudomonas species, it holds potential for development as a biopesticide for the control of fungal diseases in crops.[3][4][5] Phenazine compounds, in general, are recognized for their broad-spectrum antifungal activity and environmentally friendly characteristics.[4][6] Notably, a related compound, Phenazine-1-carboxylic acid (PCA), has been successfully commercialized as a biopesticide, underscoring the agricultural potential of this class of molecules.[4][6]
This document provides an overview of this compound, including its mechanism of action, available efficacy data for related compounds, and standardized protocols for its evaluation and potential application in a research and development setting.
Mechanism of Action
The precise antifungal mechanism of this compound has not been extensively detailed in published literature. However, the mode of action for the broader class of phenazine compounds is understood to be multifactorial, primarily revolving around their ability to participate in cellular redox cycling. This process generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are toxic to fungal cells and lead to oxidative stress. This oxidative damage can disrupt cellular processes and compromise cell membrane integrity, ultimately inhibiting fungal growth.[7]
Signaling Pathway Implicated in Phenazine Antifungal Activity
Caption: Proposed mechanism of action for this compound.
Efficacy Data (Based on Related Phenazine Compounds)
Direct and specific quantitative data on the efficacy of this compound against major crop pathogens is limited in publicly available research. However, data from studies on the closely related and well-researched phenazine, Phenazine-1-carboxylic acid (PCA), and its derivatives provide a strong indication of the potential antifungal spectrum.
Table 1: In Vitro Antifungal Activity of Phenazine-1-Carboxylic Acid (PCA) and its Derivatives against Common Phytopathogens
| Compound | Pathogen | EC50 (µg/mL) | Reference |
| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani AG1IA | 9.09 | [7] |
| Phenazine-1-carboxylic acid (PCA) | Pestalotiopsis kenyana | ~2.32 | [8] |
| Phenazine-1-carboxylic acid (PCA) | Botrytis cinerea | 3.12 (ED50) | [9] |
| Phenazine | Fusarium oxysporum f. sp. cubense TR4 | 26.24 | [10] |
| Phenazine-1-carboxylic acid (PCA) | Fusarium oxysporum f. sp. cubense TR4 | 89.63 | [10] |
Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth. ED50 (Effective Dose 50) is the dose that produces a 50% response.
Experimental Protocols
The following protocols are standardized methods for the in vitro and in vivo evaluation of the antifungal activity of novel compounds like this compound.
In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against filamentous fungi using a broth microdilution method, adapted from standardized protocols.[11][12]
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the EC50 of this compound.
Materials:
-
This compound
-
Target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Sterile 96-well microplates
-
Spectrophotometer (microplate reader)
-
Sterile water, dimethyl sulfoxide (DMSO)
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal pathogen on PDA plates until sporulation.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in PDB to achieve a range of test concentrations. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤ 1%).
-
-
Microdilution Assay:
-
To each well of a 96-well microplate, add 50 µL of the appropriate this compound dilution.
-
Add 50 µL of the fungal spore suspension to each well.
-
Include positive (fungal inoculum without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) for 48-72 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Plant Protection Assay (Detached Leaf Method)
This protocol provides a method to assess the protective efficacy of this compound against a fungal pathogen on detached plant leaves.
Workflow for Detached Leaf Assay
Caption: Workflow for evaluating the protective effect of this compound.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato, grape)
-
This compound
-
Fungal pathogen spore suspension or mycelial plugs
-
Sterile petri dishes or trays with moist filter paper
-
Surfactant (e.g., Tween 20)
-
Sterile water, ethanol, or other suitable solvent for this compound
Procedure:
-
Leaf Preparation:
-
Select healthy, undamaged leaves of a uniform size and age.
-
Surface sterilize the leaves by washing with sterile water.
-
-
Treatment Application:
-
Prepare a solution of this compound at the desired concentration. A surfactant may be added to ensure even coverage.
-
Apply the solution to the adaxial (upper) surface of the leaves using a sprayer or by pipetting.
-
Allow the leaves to air dry in a sterile environment.
-
Include a control group treated with the solvent only.
-
-
Inoculation:
-
Place a small drop of the fungal spore suspension or a small mycelial plug onto the center of each treated leaf.
-
-
Incubation and Assessment:
-
Place the inoculated leaves in a humid chamber (e.g., petri dish with moist filter paper).
-
Incubate at a suitable temperature and light cycle for disease development (typically 3-7 days).
-
Assess disease severity by measuring the diameter of the resulting lesions.
-
Calculate the percentage of disease control compared to the untreated control.
-
Formulation and Stability Considerations
For practical application in agriculture, the formulation and stability of this compound are critical.[13][14]
-
Formulation: Development of a stable and effective formulation is necessary to ensure the bioavailability and persistence of this compound in the field. Potential formulations could include emulsifiable concentrates (EC), wettable powders (WP), or suspension concentrates (SC). The choice of formulation will depend on the physicochemical properties of this compound and the target application method.
-
Stability: Stability studies are essential to determine the shelf-life of the formulated product and its persistence under various environmental conditions (e.g., UV light, temperature, pH).[13][14]
Future Directions
Further research is required to fully elucidate the potential of this compound as a crop protection agent. Key areas for future investigation include:
-
Broad-spectrum efficacy studies: Determining the EC50 values of pure this compound against a wide range of economically important plant pathogens.
-
Phytotoxicity assessment: Evaluating the potential for phytotoxic effects on various crop plants.
-
Mode of action studies: A more detailed investigation into the specific molecular targets and pathways affected by this compound in fungal cells.
-
Field trials: Conducting small-scale field trials to evaluate the efficacy of formulated this compound under real-world agricultural conditions.
-
Biosynthesis optimization: Further metabolic engineering of microbial strains to enhance the production yield of this compound for commercial viability.[1]
References
- 1. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. www3.paho.org [www3.paho.org]
Troubleshooting & Optimization
Technical Support Center: Endophenazine A Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of Endophenazine A, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the phenazine-1-carboxylic acid (PCA) core of this compound?
A1: The primary routes for synthesizing the PCA core involve the construction of the phenazine heterocycle. One common method is a Jourdan-Ullmann coupling followed by a reductive ring closure.[1][2] Another established method involves the reaction of aniline with 2-bromo-3-nitro-benzoic acid.[3] The classical Wohl-Aue reaction, which involves the reaction of nitrobenzene and aniline, can also be adapted for phenazine synthesis.[4]
Q2: Why is the chemical synthesis of this compound often associated with low yields?
A2: Chemical synthesis of phenazine derivatives can suffer from low yields due to several factors, including the generation of toxic by-products and difficulties in purification.[5] The addition of the prenyl group to the phenazine-1-carboxylic acid (PCA) core, a key step in this compound synthesis, can be particularly challenging due to the electron-deficient nature of the phenazine ring system, which can hinder electrophilic substitution reactions like Friedel-Crafts alkylations.
Q3: What are the key precursors for the chemical synthesis of this compound?
A3: The synthesis of this compound chemically requires two main precursors: phenazine-1-carboxylic acid (PCA) and a prenyl group donor, such as prenyl bromide (3-methyl-2-butenyl bromide).
Q4: Are there alternatives to direct chemical synthesis for producing this compound?
A4: Yes, biosynthetic routes have been developed and optimized, often achieving higher yields than currently reported for total chemical synthesis. These methods typically utilize genetically engineered microorganisms, such as Pseudomonas chlororaphis or Streptomyces anulatus, which produce this compound through enzymatic processes.[5] Yields in these systems have been reported to reach up to 279.43 mg/L through metabolic engineering and medium optimization.[5]
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific issues that can lead to low yields during the chemical synthesis of this compound, divided into the two main stages: synthesis of the phenazine-1-carboxylic acid (PCA) core and the subsequent prenylation.
Stage 1: Synthesis of Phenazine-1-Carboxylic Acid (PCA) Core
| Problem | Potential Cause | Suggested Solution |
| Low yield in Jourdan-Ullmann/reductive ring closure | Incomplete coupling reaction. | Ensure anhydrous conditions and use an appropriate copper catalyst and base. Monitor the reaction by TLC to ensure complete consumption of starting materials. |
| Inefficient reductive ring closure. | Optimize the amount of reducing agent (e.g., sodium borohydride). Ensure the pH is controlled during the workup to facilitate cyclization. | |
| Formation of multiple by-products | Side reactions due to harsh reaction conditions. | For the Wohl-Aue reaction, carefully control the temperature and reaction time. Consider using milder, more modern cross-coupling methods if by-product formation is excessive. |
| Oxidation of intermediates. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation. | |
| Difficulty in purifying the PCA product | Presence of unreacted starting materials and by-products with similar polarity. | Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent can also be effective for purification.[3] |
Stage 2: Prenylation of Phenazine-1-Carboxylic Acid
| Problem | Potential Cause | Suggested Solution |
| Failure of the prenyl group to add to the phenazine ring | Low reactivity of the phenazine core towards electrophilic attack. | The phenazine ring is electron-deficient. A strong Lewis acid catalyst is likely required to activate the prenyl donor for a Friedel-Crafts type reaction. Experiment with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) and optimize the stoichiometry. |
| Steric hindrance around the target C-9 position. | While C-9 is the biologically relevant position, consider that other positions might be more accessible chemically. Protecting groups on the carboxylic acid may influence the regioselectivity. | |
| Low yield of the desired 9-prenyl isomer | Formation of other regioisomers. | The regioselectivity of Friedel-Crafts reactions on substituted aromatic systems can be difficult to control. Analyze the product mixture carefully (e.g., by NMR) to identify all isomers. A change in Lewis acid or solvent may alter the isomeric ratio. |
| Degradation of the starting material or product | Harsh reaction conditions. | Friedel-Crafts reactions can require forcing conditions that may lead to decomposition. Start with milder conditions (lower temperature, less catalyst) and gradually increase the intensity. Monitor the reaction closely for the appearance of degradation products. |
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for key steps in the synthesis of phenazine-1-carboxylic acid (PCA) and its derivatives. Data for the direct chemical prenylation of PCA to this compound is limited in the reviewed literature, reflecting the prevalence of biosynthetic methods.
| Reaction | Starting Materials | Product | Reported Yield | Reference |
| Jourdan-Ullmann/Reductive Ring Closure | Substituted anilines and 2-halobenzoic acids | Phenazine-1-carboxylic acid analogues | Up to 87% (for the reductive ring closure step) | [1] |
| Amidation of PCA | Phenazine-1-carboxylic acid | Primary amides | Not specified | [1] |
| Curtius Rearrangement | Phenazine-1-carboxylic acid analogues | 1-Aminophenazine small molecules | Average of 41% | [1] |
| Synthesis from Aniline | Aniline and 2-bromo-3-nitrobenzoic acid | Phenazine-1-carboxylic acid | Not quantitatively specified in abstract | [3] |
| Biosynthesis | Genetically engineered P. chlororaphis | This compound | Up to 279.43 mg/L | [5] |
Experimental Protocols
Protocol 1: Synthesis of Phenazine-1-Carboxylic Acid via Jourdan-Ullmann Coupling and Reductive Ring Closure (Adapted from[1][2])
-
Jourdan-Ullmann Coupling: In a flame-dried flask under an inert atmosphere, combine the appropriately substituted aniline and 2-halobenzoic acid. Add a suitable solvent (e.g., nitrobenzene or DMF), a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate). Heat the mixture at a specified temperature (e.g., 150-200 °C) for several hours until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the N-phenylanthranilic acid intermediate.
-
Reductive Ring Closure: Dissolve the N-phenylanthranilic acid intermediate in an appropriate solvent. Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature. After the addition is complete, stir the reaction for a specified time. Acidify the reaction mixture carefully to induce cyclization and precipitate the phenazine-1-carboxylic acid. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
Protocol 2: Purification of Phenazine Derivatives (General Procedure adapted from[5][6])
-
Extraction: Acidify the aqueous solution containing the phenazine product to pH 2.0–3.0 with HCl. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers and concentrate under reduced pressure.
-
Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). Load the solution onto a silica gel or Sephadex LH-20 column.
-
Elution: Elute the column with a gradient of solvents (e.g., hexane/ethyl acetate or methanol in dichloromethane) to separate the desired product from impurities.[5][6]
-
Final Purification: The fractions containing the pure product can be combined, and the solvent evaporated. Further purification can be achieved by preparative HPLC if necessary.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Endophenazine A under different conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability testing of Endophenazine A. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing crucial?
A1: this compound is a novel phenothiazine derivative being investigated for its antipsychotic properties. As a member of the phenothiazine class, it is susceptible to degradation from factors like light, heat, and oxidation.[1][2] Stability testing is essential to determine how its quality varies over time under the influence of these environmental factors. This data is critical for establishing a retest period, shelf life, and appropriate storage conditions to ensure the safety and efficacy of the final drug product.[3][4]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its phenothiazine structure, the primary degradation pathways for this compound are anticipated to be oxidation and photolysis.[2][5] Oxidation can lead to the formation of sulfoxides and other related impurities, while exposure to light, particularly UV radiation, can cause photolytic cleavage and the formation of colored degradants.[1][6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored in well-closed, light-resistant containers at controlled room temperature (20-25°C). It should be protected from light and moisture at all times. When preparing solutions, use freshly prepared solvents and minimize exposure to ambient light.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound exhibits pH-dependent stability. It is most stable in slightly acidic to neutral conditions (pH 4-7). In strongly acidic or alkaline solutions, it is prone to hydrolysis and oxidative degradation. The rate of degradation increases significantly at pH values below 3 and above 9.
Q5: What are the initial signs of this compound degradation?
A5: The first visual indicator of degradation is often a color change in the solid material or solution, typically to a yellowish or pinkish hue. In solution, the appearance of particulate matter may also indicate degradation. Analytically, the appearance of new peaks in HPLC chromatograms is a clear sign of degradation.
Troubleshooting Guide
This section addresses common issues encountered during the stability testing of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent potency results between replicates. | 1. Non-homogeneous sample. 2. Inaccurate dilutions. 3. Degradation during sample preparation. | 1. Ensure thorough mixing of the stock solution before taking aliquots. 2. Use calibrated pipettes and volumetric flasks. 3. Prepare samples under low light conditions and analyze them promptly. |
| Rapid color change of the solution upon preparation. | 1. Exposure to high-intensity light. 2. Use of oxidized solvents. 3. Contamination of glassware. | 1. Work in a shaded area or use amber glassware. 2. Use fresh, high-purity solvents. 3. Ensure all glassware is thoroughly cleaned and rinsed. |
| Appearance of unexpected peaks in the HPLC chromatogram. | 1. Contamination from the solvent or sample matrix. 2. Formation of new degradation products. 3. Co-elution of impurities. | 1. Run a blank injection of the solvent to check for contaminants. 2. Perform forced degradation studies to identify potential degradants.[7] 3. Optimize the HPLC method to improve the resolution between peaks.[3] |
| Mass balance is less than 95% in forced degradation studies. | 1. Formation of non-UV active degradants. 2. Precipitation of degradants. 3. Adsorption of the compound or degradants onto the container surface. | 1. Use a mass-sensitive detector (e.g., MS) in conjunction with UV detection.[8] 2. Check for any visible precipitate in the stressed samples. 3. Use silanized glassware to minimize adsorption. |
Stability Data Summary
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Stability of this compound Solution (1 mg/mL in 50:50 Acetonitrile:Water) at Different pH and Temperatures for 7 Days
| pH | Temperature | % Assay Remaining | Appearance |
| 2.0 | 40°C | 85.2% | Slight Yellow |
| 4.0 | 40°C | 98.1% | Colorless |
| 7.0 | 40°C | 97.5% | Colorless |
| 9.0 | 40°C | 90.3% | Faint Pink |
| 7.0 | 60°C | 92.4% | Colorless |
Table 2: Photostability of Solid this compound
| Light Source | Exposure Duration | % Assay Remaining | Appearance |
| ICH Option 2 (UV/Vis) | 1.2 million lux hours and 200 watt hours/m² | 91.7% | Off-white to pale yellow |
| Dark Control | N/A | 99.8% | White |
Table 3: Oxidative Degradation of this compound Solution (1 mg/mL) at Room Temperature for 24 hours
| Oxidizing Agent | % Assay Remaining | Major Degradant(s) |
| 3% H₂O₂ | 78.5% | This compound-Sulfoxide |
| Control (No H₂O₂) | 99.5% | N/A |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.[9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[10][11]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 7 days.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13] A sample protected from light should be used as a control.
For all conditions, samples should be taken at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General workflow for this compound stability testing.
Caption: Troubleshooting logic for stability study deviations.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. japsonline.com [japsonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Endophenazine A Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Endophenazine A by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for chromatography?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy. Key properties include:
| Property | Value | Implication for Chromatography |
| Molecular Weight | 292.3 g/mol | Standard for small molecule purification; compatible with most column pore sizes. |
| XLogP3 | 4.1 | Indicates that this compound is a relatively non-polar (hydrophobic) molecule, making it well-suited for reverse-phase chromatography. |
| Solubility | Sparingly soluble in polar solvents (e.g., water), more soluble in organic solvents. | For reverse-phase chromatography, dissolve the sample in a strong organic solvent like methanol or acetonitrile, and ensure it is miscible with the initial mobile phase to prevent precipitation on the column. |
| pKa | Not explicitly reported, but the carboxylic acid group suggests it is an acidic compound. | The charge state of this compound will be pH-dependent, affecting retention time and peak shape. It is advisable to work at a pH at least 2 units away from the pKa to ensure a consistent charge state. |
| UV-Vis λmax | Not explicitly reported for this compound. However, the related compound phenazine-1-carboxylic acid has a λmax around 248 nm.[1] | A starting detection wavelength of 250 nm is recommended. A UV-Vis scan of a semi-purified sample is advised to determine the optimal detection wavelength. |
Q2: What is the recommended first-line chromatography technique for purifying this compound?
A2: Based on its hydrophobic nature (XLogP3 of 4.1), reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended technique for purifying this compound. A C18 column is a good starting point for method development.
Q3: Are there any known stability issues with this compound that I should be aware of during purification?
A3: While specific stability data for this compound is limited, phenazine compounds, particularly phenazine-1-carboxylic acid, are known to be sensitive to light and pH.[2] It is highly probable that this compound shares these characteristics.
-
Light Sensitivity: Protect your samples and mobile phases from light by using amber vials and covering reservoirs with aluminum foil. Photodegradation can lead to loss of product and the appearance of impurity peaks.[2]
-
pH Stability: Phenazine-1-carboxylic acid is more stable in neutral to alkaline conditions and degrades in acidic environments.[2] Therefore, it is advisable to maintain the mobile phase pH in the neutral range (pH 6-8) to prevent degradation of this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound using RP-HPLC.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols: The carboxylic acid group of this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. | - Lower the mobile phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups. However, be mindful of the potential for acid-catalyzed degradation. A neutral pH with a high-purity, end-capped column is a safer starting point. - Use an end-capped column: These columns have fewer free silanol groups, reducing the potential for secondary interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion, including tailing and broadening. | - Reduce the sample concentration: Dilute your sample and reinject. - Decrease the injection volume: If dilution is not feasible, reduce the volume of sample injected onto the column. |
| Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | - Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase composition. - If a stronger solvent is necessary for solubility: Inject the smallest possible volume. |
| Void in the Column: A void or channel in the packing material can lead to split or tailing peaks. | - Replace the column: If a void is suspected, the column usually needs to be replaced. - Use a guard column: A guard column can help protect the analytical column from particulate matter and strongly retained compounds, extending its lifetime. |
Problem 2: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Degradation on Column: this compound may be degrading on the column due to an inappropriate mobile phase pH. | - Adjust mobile phase pH: As phenazines can be unstable in acidic conditions, ensure your mobile phase is in the neutral to slightly alkaline range (pH 6-8).[2] - Work quickly and at low temperatures: If degradation is suspected, consider running the chromatography at a lower temperature. |
| Irreversible Binding to the Column: The compound may be strongly and irreversibly adsorbing to the stationary phase. | - Increase the organic modifier concentration: Perform a high-organic wash (e.g., 100% acetonitrile or methanol) to try and elute the compound. - Try a different stationary phase: If irreversible binding is suspected on a C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase. |
| Precipitation on the Column: If the sample is not fully soluble in the initial mobile phase, it can precipitate at the head of the column. | - Ensure sample solubility: Confirm that your sample is fully dissolved in a solvent that is miscible with the mobile phase. Filter the sample before injection. - Decrease sample concentration: A lower concentration is less likely to precipitate. |
Problem 3: Appearance of Unexpected Peaks
| Potential Cause | Recommended Solution |
| Photodegradation: Exposure of the sample or mobile phase to light can cause the formation of degradation products. | - Protect from light: Use amber autosampler vials and cover mobile phase reservoirs with aluminum foil.[2] |
| pH-related Degradation: An acidic mobile phase may be causing the breakdown of this compound. | - Increase mobile phase pH: Buffer the mobile phase to a neutral pH (6-8).[2] |
| Contamination: The unexpected peaks could be from the sample, solvent, or system. | - Run a blank gradient: Inject the mobile phase without any sample to check for system and solvent contamination. - Ensure high-purity solvents: Use HPLC-grade solvents and freshly prepared mobile phases. |
Experimental Protocols
Protocol 1: Sample Preparation for RP-HPLC Analysis
-
Dissolution: Accurately weigh a small amount of the crude or semi-purified this compound extract. Dissolve the sample in HPLC-grade methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column and system.
-
Storage: Store the prepared sample in an amber vial to protect it from light and at a low temperature (4°C) if not for immediate use.
Protocol 2: Suggested Starting Method for RP-HPLC Purification of this compound
This is a general starting method that should be optimized for your specific instrument and sample.
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 10 mM Ammonium Acetate (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25°C |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Endophenazine A Degradation: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of Endophenazine A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is known about the stability of this compound?
A1: Current literature suggests that this compound is relatively stable under standard cell culture conditions. One study noted the stability of this compound in a Pseudomonas chlororaphis P3 culture.[1] However, specific degradation products under forced stress conditions (e.g., acid, base, oxidation, photolysis) have not been extensively reported in publicly available literature.
Q2: What are the likely degradation pathways for this compound based on related compounds?
A2: Based on studies of other phenazine derivatives, the most probable degradation pathways for this compound involve oxidation and photodegradation.[2][3] The phenazine ring system is susceptible to oxidation, potentially forming N-oxides. The prenyl side chain is also a potential site for oxidative cleavage or rearrangement. Photodegradation can lead to complex mixtures of products due to the photo-reactive nature of the phenazine core.
Q3: Are there any known metabolites of this compound that could be mistaken for degradation products?
A3: Yes, a known metabolite is Endophenazine E, which is a conjugate of this compound and L-glutamine.[4] In this conjugate, the carboxyl group of this compound forms an amide bond with the α-amino group of L-glutamine.[4] It is crucial to differentiate between metabolic products and true degradation products during analysis.
Troubleshooting Guide for this compound Stability Studies
This guide provides solutions to common problems encountered during the analysis of this compound stability, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Insufficient stress levels (concentration of stressor, duration, temperature). | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. A target degradation of 5-20% is often recommended for developing stability-indicating methods. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. |
| Poor peak shape (tailing, fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a thorough needle wash program and inject a blank solvent run to check for carryover. |
| Irreproducible retention times. | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the pump is functioning correctly and the mobile phase is well-mixed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A suitable control (unstressed sample) should also be analyzed.
-
Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for the parent compound and all degradation products.
-
Structure Elucidation: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.
Example Stability-Indicating HPLC Method for Phenazine Derivatives
This is a general method that may require optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a PDA detector is recommended for method development).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Quantitative Data Summary
As there is no specific quantitative data on the degradation products of this compound, the following table presents a hypothetical summary of results from a forced degradation study, which is a common way to present such data.
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 2 | 0.85 |
| 0.1 M NaOH | 24 hours | 60°C | 92.5 | 1 | 1.15 |
| 3% H₂O₂ | 8 hours | Room Temp | 78.9 | 3 | 0.92, 1.28 |
| Photolysis | 48 hours | Room Temp | 65.4 | >5 | Complex Mixture |
| Thermal | 72 hours | 80°C | 95.1 | 1 | 1.08 |
RRT = Relative Retention Time (to this compound)
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
General Experimental Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies of this compound.
References
- 1. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Common pitfalls in Endophenazine A biological assays
Endophenazine A Technical Support Center
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists overcome common challenges in biological assays involving this compound.
General Information
This compound is a selective inhibitor of the Tyrosine Kinase Zenith (TKZ), a key enzyme in a signaling pathway that regulates cellular proliferation. The following sections address common issues encountered during in vitro and cell-based assays.
FAQ: this compound Stability and Solubility
Q1: What is the recommended solvent for reconstituting this compound? A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. For cell culture experiments, ensure the final concentration of DMSO in the media is below 0.1% to avoid solvent-induced toxicity.
Q2: How should I store this compound solutions? A2: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation. For short-term use (up to one week), the stock solution can be stored at 4°C.
Q3: I'm observing precipitation of the compound in my cell culture media. What should I do? A3: Precipitation in aqueous solutions is a common issue. To mitigate this, first, try vortexing the solution vigorously. Second, consider pre-warming the media to 37°C before adding the final dilution of this compound. Finally, ensure you are not exceeding the compound's solubility limit in your final assay conditions. It is also advisable to prepare fresh dilutions from the DMSO stock for each experiment.
In Vitro TKZ Kinase Activity Assay
This section focuses on a common biochemical assay used to measure the direct inhibitory effect of this compound on TKZ enzyme activity, often using a luminescence-based kinase assay kit.
Troubleshooting Guide: Kinase Assay
Q1: My IC50 value for this compound is significantly higher than the published data. What could be the cause? A1: Several factors can lead to an apparent decrease in potency:
-
Incorrect ATP Concentration: The inhibitory effect of this compound is competitive with ATP. Ensure your assay's ATP concentration is at or near the Km value for the TKZ enzyme. High ATP concentrations will require more inhibitor to achieve 50% inhibition.
-
Enzyme Activity: Low or inconsistent enzyme activity can affect results. Verify the activity of your TKZ enzyme lot and ensure consistent pre-incubation times.
-
Compound Degradation: As mentioned, improper storage or multiple freeze-thaw cycles of this compound can lead to degradation. Use a fresh aliquot for your experiment.
Q2: I'm seeing high variability between my replicate wells. How can I improve precision? A2: High variability often stems from technical errors:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated. When preparing serial dilutions, mix thoroughly at each step.
-
Reagent Mixing: After adding all components (enzyme, substrate, ATP, inhibitor), ensure the plate is mixed gently but thoroughly before incubation.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and humidification during incubation.
Quantitative Data: this compound Potency
| Parameter | Value | Condition |
| IC50 | 15 nM | TKZ Kinase Assay; ATP at Km (10 µM) |
| Ki | 8 nM | Enzyme Kinetics; Competitive Inhibition Model |
| Mechanism | ATP-Competitive | Double-reciprocal plot analysis |
Experimental Protocol: TKZ Kinase Assay (Luminescence-based)
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of the diluted this compound or control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the TKZ enzyme and the substrate peptide to each well.
-
Incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the recommended Km concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Kinase Assay Workflow
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Cell-Based Assays
This section covers assays designed to measure the effect of this compound on cellular processes, such as proliferation and downstream signaling, in TKZ-dependent cancer cell lines.
Troubleshooting Guide: Cell-Based Assays
Q1: I am not observing the expected anti-proliferative effect of this compound in my cell line. A1: This could be due to several reasons:
-
Cell Line Dependency: Confirm that your chosen cell line's proliferation is indeed driven by TKZ signaling. A cell line that does not rely on this pathway will be insensitive to this compound.
-
Cell Density: The initial number of cells seeded can significantly impact results. High cell densities may mask the anti-proliferative effects. Optimize your seeding density to ensure cells are in the exponential growth phase during the assay.
-
Assay Duration: The incubation time with this compound may be too short. A 72-hour incubation is standard for many proliferation assays, but this may need optimization.
-
Drug Efflux: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell, reducing its effective intracellular concentration.
Q2: My Western blot results show no decrease in the phosphorylation of the downstream target APG, even at high concentrations of this compound. A2:
-
Timing of Lysate Collection: The peak inhibition of substrate phosphorylation often occurs much earlier than the observation of an anti-proliferative effect. Try a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for observing p-APG inhibition.
-
Basal Phosphorylation Level: Ensure the cell line has a high basal level of p-APG. If the pathway is not active under your culture conditions, you will not be able to detect a decrease in phosphorylation. Serum starvation followed by growth factor stimulation can sometimes be used to synchronize cells and activate the pathway.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for both total APG and phosphorylated APG (p-APG).
Quantitative Data: Cellular Potency of this compound
| Cell Line | TKZ Status | GI50 (72 hr) |
| Cancer Line A | Amplified/Active | 50 nM |
| Cancer Line B | Wild-Type/Inactive | > 10 µM |
| Normal Fibroblasts | Wild-Type/Inactive | > 25 µM |
Experimental Protocol: Western Blot for p-APG
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for the predetermined optimal time (e.g., 4 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-APG overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total APG and a loading control (e.g., GAPDH or β-actin).
Diagram: TKZ Signaling Pathway
Caption: Simplified signaling pathway of the Tyrosine Kinase Zenith (TKZ).
Improving the efficiency of Endophenazine A extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Endophenazine A extraction from microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a prenylated phenazine derivative with the molecular formula C₁₈H₁₆N₂O₂.[1] It is a secondary metabolite primarily produced by the bacterium Streptomyces anulatus, an endosymbiont found in arthropods.[2][3] It exhibits antimicrobial activity against Gram-positive bacteria and some fungi, as well as herbicidal properties.[3]
Q2: What is a general overview of the extraction process for this compound?
A common method for extracting this compound from Streptomyces anulatus culture involves the following steps:
-
Fermentation: Culturing S. anulatus in a suitable medium to promote the production of this compound.
-
Solid-Liquid Separation: Separating the mycelium from the culture broth, typically through centrifugation or filtration. This compound is often found in both the mycelium and the supernatant.
-
Solvent Extraction: Extracting this compound from the culture broth and/or mycelium using an organic solvent, commonly ethyl acetate. This step is often pH-dependent due to the carboxylic acid group in this compound.
-
Concentration: Evaporating the organic solvent to obtain a crude extract.
-
Purification: Purifying the crude extract to isolate this compound, usually through column chromatography.
Q3: What are some key factors that can influence the yield of this compound?
Several factors can significantly impact the final yield of this compound:
-
Fermentation Conditions: The composition of the culture medium, pH, temperature, and aeration during fermentation can all affect the production of this compound by S. anulatus.
-
Extraction Solvent: The choice of solvent and its polarity will influence the efficiency of the extraction.
-
pH of the Aqueous Phase: The pH of the culture broth during extraction is critical. Acidifying the broth to protonate the carboxylic acid group of this compound increases its solubility in organic solvents.[4]
-
Compound Stability: this compound, like other phenazines, can be sensitive to light and extreme pH levels, which may lead to degradation and lower yields.[5]
-
Purification Method: The choice of chromatography resin and elution solvents can affect the recovery of the pure compound.
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation | - Optimize fermentation media components (carbon and nitrogen sources).- Control and monitor pH and temperature throughout the fermentation process.- Ensure adequate aeration and agitation for optimal microbial growth and metabolite production. |
| Inefficient Extraction | - Adjust pH: Before solvent extraction, acidify the culture supernatant to a pH below the pKa of the carboxylic acid group of this compound (typically pH 2-3) to ensure it is in its less polar, protonated form, thus improving its partitioning into the organic solvent.[6]- Solvent Choice: While ethyl acetate is commonly used, consider testing other solvents of varying polarity. Ensure a sufficient volume of solvent is used for complete extraction. Perform multiple extractions (e.g., 3 times) and pool the organic phases.- Thorough Mixing: Ensure vigorous mixing of the culture broth/mycelium with the organic solvent to maximize the surface area for mass transfer. |
| Degradation of this compound | - Light Sensitivity: Protect the culture and extracts from direct light throughout the extraction and purification process. Use amber-colored glassware or cover glassware with aluminum foil.- pH Stability: Avoid prolonged exposure to highly acidic or alkaline conditions, as this can lead to the degradation of phenazine compounds.[5][7]- Temperature Sensitivity: Perform extraction and purification steps at room temperature or below to minimize thermal degradation.[8] |
| Loss During Purification | - Column Chromatography: Select an appropriate stationary phase (e.g., silica gel) and optimize the mobile phase to ensure good separation and recovery. Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Compound Tailing: If the compound trails on the column, consider increasing the polarity of the eluting solvent once the compound begins to elute.[9] |
Purity Issues in the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Selective Extraction: Adjusting the pH during extraction can help to selectively extract acidic compounds like this compound, leaving some neutral or basic impurities behind.- Pre-purification Steps: Consider a pre-purification step, such as a liquid-liquid partition with a different solvent system, to remove some impurities before column chromatography.- Mycelial Debris: Ensure complete separation of mycelia from the broth before extraction to avoid contamination with intracellular components. |
| Presence of Structurally Similar Phenazines | - Streptomyces anulatus produces other phenazine derivatives which may co-elute with this compound.[2][3]- High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and an optimized gradient elution method for better separation of closely related compounds. |
| Degradation of the Prenyl Group | - The prenyl side chain can be susceptible to oxidation or rearrangement under harsh conditions (e.g., strong acids, high temperatures).[10]- Mild Conditions: Use mild extraction and purification conditions. Avoid strong acids and high temperatures.- Inert Atmosphere: If oxidation is suspected, consider performing the extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Standard Extraction of this compound from Streptomyces anulatus Culture
-
Fermentation Broth Preparation: After fermentation, centrifuge the culture broth at 5000 rpm for 20 minutes to separate the supernatant and the mycelium.
-
pH Adjustment: Acidify the supernatant to pH 2-3 by adding 1M HCl.
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Pool all the organic phases.
-
-
Extraction from Mycelium:
-
The mycelial pellet can be extracted separately by homogenizing it in methanol or acetone, followed by filtration and evaporation of the solvent. The resulting residue can then be partitioned between ethyl acetate and acidified water.
-
-
Concentration: Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Purify the dissolved extract using column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions by TLC and combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.
-
Data Presentation
Table 1: Comparison of this compound Yields from Different Production Systems
| Production System | Yield (mg/L) | Reference |
| Streptomyces anulatus (Wild Type) | Not explicitly quantified in reviewed literature, but isolated. | [2][3] |
| Engineered S. coelicolor M512 (Heterologous expression) | ~20 | [1] |
| Engineered Pseudomonas chlororaphis P3 (Optimized) | 279.43 | [1] |
Visualizations
Diagram 1: General Workflow for this compound Extraction
References
- 1. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification [chem.rochester.edu]
- 10. Modifications of Prenyl Side Chains in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endophenazine A Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments involving the stability of Endophenazine A in various solvents. As a novel phenazine derivative, comprehensive public data on its stability profile is limited. Therefore, this guide offers general protocols and best practices derived from studies on related phenazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common organic solvents?
There is currently limited published data on the quantitative stability of this compound in a range of organic solvents. However, based on the general stability of phenazine-class compounds, one can anticipate that stability will be influenced by the solvent's polarity, protic nature, and the presence of dissolved gases. For instance, phenazine derivatives can be susceptible to degradation in the presence of strong acids, bases, oxidizing agents, and light.[1][2] A study on the related compound fluphenazine hydrochloride showed significant degradation under oxidative stress.[1]
Q2: I am observing rapid degradation of my this compound stock solution. What are the potential causes?
Several factors could contribute to the degradation of this compound in solution:
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or trace metals, can catalyze degradation.
-
Light Exposure: Phenazine compounds can be photosensitive.[2] Ensure solutions are protected from light by using amber vials or covering them with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C).
-
pH: If using aqueous or protic solvents, the pH of the solution can significantly impact stability. Acidic or alkaline conditions may promote hydrolysis or other degradation pathways.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation. For sensitive experiments, consider degassing solvents before use.
Q3: What analytical methods are suitable for quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and reliable method for quantifying phenazines and their degradation products.[1][3][4] A reverse-phase C18 column is often effective for separation.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of degradation products, aiding in their structural elucidation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in stability studies | Variation in experimental conditions. | Strictly control temperature, light exposure, and use fresh, high-purity solvents for each experiment. Ensure accurate and consistent preparation of standard and sample solutions. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer). Ensure the column is properly conditioned and not degraded. |
| Appearance of unknown peaks in chromatograms | Degradation of this compound. | Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity. |
| Low recovery of this compound from samples | Adsorption to container surfaces or insolubility. | Use silanized glass vials to minimize adsorption. Ensure the chosen solvent fully dissolves this compound at the tested concentration. |
Data Presentation: Stability of this compound in Various Solvents (Hypothetical Data)
The following table is a template to illustrate how to present stability data. The values are hypothetical and should be replaced with experimental results.
| Solvent | Storage Condition | Time Point | % this compound Remaining (Mean ± SD) | Appearance of Solution |
| Acetonitrile | 25°C, Light | 24 hours | 95.2 ± 1.5 | Clear, yellow |
| 7 days | 82.1 ± 2.1 | Slight darkening | ||
| Methanol | 25°C, Light | 24 hours | 98.5 ± 0.8 | Clear, yellow |
| 7 days | 90.3 ± 1.9 | Clear, yellow | ||
| Dichloromethane | 25°C, Light | 24 hours | 99.1 ± 0.5 | Clear, yellow |
| 7 days | 96.5 ± 1.1 | Clear, yellow | ||
| DMSO | 25°C, Light | 24 hours | 99.8 ± 0.3 | Clear, yellow |
| 7 days | 98.2 ± 0.9 | Clear, yellow | ||
| Water (pH 7.4) | 25°C, Light | 24 hours | 88.4 ± 3.2 | Clear, yellow |
| 7 days | 65.7 ± 4.5 | Brownish tint |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol is a general guideline for investigating the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Keep the stock solution in a thermostatically controlled oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).[5]
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify and quantify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV/PDA detector and a data acquisition system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, likely in the range of 250-400 nm for phenazines).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
References
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing microbial contamination during Endophenazine A production
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage microbial contamination during the production of Endophenazine A.
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.
Issue 1: The fermentation broth appears cloudy with a faster-than-expected drop in pH and oxygen levels, but this compound titer is low.
-
Question: My this compound fermentation shows rapid biomass growth, a sharp pH drop, and high oxygen consumption shortly after inoculation, but the final product yield is negligible. What is the likely cause and how can I fix it?
-
Answer: This profile strongly suggests contamination with a fast-growing bacterium. These contaminants often outcompete the production strain (Streptomyces sp. or engineered Pseudomonas sp.) for essential nutrients, leading to the production of organic acids (causing the pH drop) instead of the desired this compound.[1][2]
Troubleshooting Steps:
-
Immediate Verification:
-
Aseptically collect a sample from the bioreactor.
-
Perform a Gram stain and microscopic analysis. Look for cell morphologies different from your production strain (e.g., small, motile rods if you are using filamentous Streptomyces).
-
Plate the sample on a general-purpose, rich medium (like Luria-Bertani or Tryptic Soy Agar) and incubate. Rapid growth of uniform colonies, different from your production strain, confirms contamination.
-
-
Identify the Source (Post-Fermentation Audit):
-
Inoculum Check: Re-plate a sample of the inoculum used for the batch to confirm its purity.[3]
-
Media Sterility: Review the sterilization records (autoclave logs) for the media. Ensure the correct temperature, pressure, and time were achieved.[3][4] If possible, incubate a sample of the sterilized, uninoculated media to check for growth.
-
Bioreactor & Equipment Integrity: Conduct a thorough check of the bioreactor system. Inspect all O-rings, seals, gaskets, and valve diaphragms for any signs of wear, cracks, or improper seating.[3][4] Perform a pressure-hold test to detect leaks.
-
Aseptic Technique Review: Audit the inoculation and sampling procedures. Ensure that all ports are steamed properly before and after any addition or sample removal and that aseptic techniques are strictly followed.[4][5]
-
Corrective Actions:
-
Terminate the contaminated batch to save resources.
-
Thoroughly clean and re-sterilize the bioreactor and all associated equipment.
-
If the inoculum was contaminated, discard the seed culture and start a new one from a verified pure stock.
-
Address any identified leaks or faulty components in the bioreactor system before starting a new run.
-
Issue 2: I observe fuzzy or filamentous growth on the surface of the broth or on the internal surfaces of the bioreactor.
-
Question: There is visible fuzzy, mold-like growth in my bioreactor. What is this and what should I do?
-
Answer: This is a classic sign of fungal (mold) contamination. Fungal spores are common in the air and can enter the system if the sterile boundary is breached.[1] They can alter the fermentation parameters and compete for nutrients, severely impacting product yield.
Troubleshooting Steps:
-
Immediate Verification:
-
Visually confirm the presence of mycelial growth.
-
Aseptically sample the growth and observe it under a microscope to confirm fungal structures (e.g., hyphae, spores).
-
-
Identify the Source (Post-Fermentation Audit):
-
Air Filtration: This is the most common entry point for fungal spores. Inspect the sterile air inlet and outlet filters. Check for any wetting, damage, or improper installation.[2][6] Validate the filter's integrity.
-
Environmental Monitoring: Review environmental monitoring data for the production suite. High airborne fungal spore counts in the room indicate a higher risk.[7]
-
Raw Materials: If using complex, non-synthetic media components, they can sometimes be a source of heat-resistant fungal spores.
-
Aseptic Procedures: Review all procedures where the bioreactor is opened to the environment, such as inoculation or the addition of antifoam agents.[8]
-
Corrective Actions:
-
Terminate the batch. Fungal contaminations are difficult to salvage.
-
Replace the sterile air filters. It is good practice to use new filters for each batch.[9]
-
Enhance cleaning and sanitation procedures for the entire work area.[1]
-
Ensure all additions to the fermenter (e.g., nutrients, antifoam) are sterile. Filtration is often more reliable than heat for sterilizing small-volume, heat-labile additives.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical sterilization parameters for my bioreactor and media?
A1: Sterilization is a critical step to eliminate potential contaminants.[11] The most common method is steam sterilization (autoclaving). Parameters depend on the volume and nature of the material being sterilized. Always use a biological indicator (e.g., spores of Bacillus stearothermophilus) to validate sterilization cycles.[6]
| Item | Temperature | Pressure | Minimum Time | Key Considerations |
| Bioreactor (In-situ) | 121°C (250°F) | 15 psig (1.05 bar) | 20 - 30 minutes | Ensure steam reaches all parts, including probes, valves, and dead legs. Check for cold spots.[9][12] |
| Liquid Media (Batch) | 121°C (250°F) | 15 psig (1.05 bar) | 20 - 60 minutes | Time depends on volume. Larger volumes require longer times for the center to reach temperature.[6] |
| Glassware/Tools | 121°C (250°F) | 15 psig (1.05 bar) | 15 - 20 minutes | Ensure items are wrapped to maintain sterility post-autoclave. |
| Heat-Labile Solutions | N/A | N/A | N/A | Use sterile filtration through a 0.22 µm pore size membrane filter.[10][13] |
Q2: How can I be sure my aseptic technique is adequate during inoculation and sampling?
A2: Proper aseptic technique is fundamental to preventing contamination when the sterile boundary of the bioreactor is temporarily broken.[5][14]
Key Principles of Aseptic Technique:
-
Work in a Clean Environment: Perform transfers in a laminar flow hood or close to a Bunsen burner flame, which creates an upward convection current to prevent airborne contaminants from settling.[8][15]
-
Sterilize Equipment: Use pre-sterilized equipment (pipettes, syringes) or sterilize tools like inoculating loops by flaming them until red hot before and after each transfer.[15][16]
-
Flame Openings: Briefly pass the mouth of flasks or tubes through a flame before and after transfers to create a sterile air barrier.[8]
-
Minimize Exposure: Keep containers open for the shortest possible time.[8]
-
Steam Ports: For bioreactors, always steam-sterilize inoculation and sampling ports before and after use to kill any microbes on the surfaces.[4]
Q3: What are the most common microbial contaminants I should be aware of?
A3: Contaminants can come from various sources, including air, water, raw materials, and personnel.[1][7] The most common types are bacteria and fungi. In Streptomyces fermentations, fast-growing bacteria like Pseudomonas can be a particular problem.[17]
| Contaminant Type | Common Genera | Typical Characteristics | Common Sources |
| Gram-positive Bacteria | Bacillus, Staphylococcus | Often spore-formers (Bacillus), resistant to heat. | Soil, dust, raw materials, personnel (skin).[1][7] |
| Gram-negative Bacteria | Pseudomonas, E. coli | Fast-growing, motile, can rapidly lower pH. | Water, high-moisture environments, raw materials.[1] |
| Fungi (Molds) | Aspergillus, Penicillium | Form mycelial mats (fuzzy growth), produce spores. | Air, environmental surfaces.[1][6] |
| Fungi (Yeasts) | Candida, Saccharomyces | Can cause turbidity and produce alcohols or organic acids. | Air, personnel, raw materials.[18] |
Q4: My production strain is an engineered Pseudomonas chlororaphis. Does this change how I should approach contamination control?
A4: While the core principles of contamination control remain the same, using a Pseudomonas production strain requires special attention during contaminant identification.[19] Since common contaminants can also be Pseudomonas species, simple microscopic observation may not be sufficient to distinguish the production strain from a contaminant.
Additional Considerations:
-
Genetic Markers: Your production strain should have unique genetic markers (e.g., antibiotic resistance cassette, specific gene insertions) that can be used for verification via PCR.
-
Phenotypic Differences: Be aware of subtle morphological or growth differences on specific agar plates that can distinguish your engineered strain from wild-type contaminants.
-
Strict Inoculum Purity: The purity of your seed culture is paramount. Perform rigorous quality control on your cell banks and inoculum train to ensure you are starting with a pure culture.
Experimental Protocols
Protocol 1: Sterility Testing of Fermentation Broth
This protocol is used to confirm a suspected contamination or to validate the sterility of a batch of media.
-
Preparation: Work in a laminar flow hood or near a Bunsen burner. Have two types of sterile growth media ready: one general bacterial medium (e.g., Tryptic Soy Broth/Agar) and one fungal medium (e.g., Potato Dextrose Broth/Agar).
-
Sampling: Aseptically withdraw approximately 5 mL of broth from the bioreactor using a sterile syringe and needle or a sterile sampling tube.
-
Inoculation:
-
Transfer 1 mL of the sample into a tube of Tryptic Soy Broth.
-
Transfer 1 mL of the sample into a tube of Potato Dextrose Broth.
-
Using a sterile loop, streak 0.1 mL of the sample onto a Tryptic Soy Agar plate and a Potato Dextrose Agar plate.
-
-
Incubation:
-
Incubate the broth tubes and the Tryptic Soy Agar plate at 30-35°C for 24-48 hours.
-
Incubate the Potato Dextrose Agar plate at 20-25°C for 3-5 days.
-
-
Observation:
-
Check the broth tubes for turbidity (cloudiness), which indicates microbial growth.
-
Examine the agar plates for colonies. The presence of any growth indicates contamination. Characterize the colony morphology for preliminary identification.
-
Protocol 2: Gram Staining for Rapid Contaminant Identification
This technique provides a quick differentiation of bacteria into two groups (Gram-positive or Gram-negative) based on their cell wall structure, and allows for visualization of cell morphology.
-
Smear Preparation: Place a small drop of sterile water on a clean microscope slide. Aseptically transfer a small amount of culture from the bioreactor (or a colony from a plate) into the drop and spread it thinly. Allow the smear to air dry completely.
-
Heat Fixation: Pass the slide (smear side up) through a flame 2-3 times to fix the cells to the slide. Do not overheat.
-
Staining:
-
Flood the smear with Crystal Violet (primary stain) for 1 minute. Gently rinse with water.
-
Flood the smear with Gram's Iodine (mordant) for 1 minute. Gently rinse with water.
-
Decolorize with 95% Ethanol (decolorizer). Add drop by drop until the runoff is clear (typically 10-20 seconds). Immediately rinse with water to stop decolorization.
-
Flood the smear with Safranin (counterstain) for 1 minute. Gently rinse with water.
-
-
Drying & Observation: Blot the slide dry with bibulous paper. Place a drop of immersion oil on the smear and observe under a microscope at 1000x magnification.
-
Gram-positive bacteria will appear purple/blue.
-
Gram-negative bacteria will appear pink/red.
-
Note the cell shape (cocci, bacilli) and arrangement.
-
Visualizations
Biosynthetic Pathway and Contamination Entry Points
This compound is synthesized from precursors derived from the MEP and shikimate pathways.[19] Contamination can disrupt this process at any stage by depleting precursors or altering culture conditions.
Caption: Biosynthesis of this compound and common entry points for microbial contaminants.
Contamination Troubleshooting Workflow
A systematic approach is crucial when a contamination event is suspected.[3][4][9]
Caption: A logical workflow for troubleshooting a suspected microbial contamination event.
Experimental Workflow for Sterility Testing
This workflow outlines the key steps in verifying the sterility of a fermentation sample.
Caption: Standard experimental workflow for performing a sterility test on a broth sample.
References
- 1. Microbial Contamination: Understanding the Risks and How to Prevent Them - Sensient BioNutrients [sensientbionutrients.com]
- 2. editverse.com [editverse.com]
- 3. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 4. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 5. Aseptic Technique | Viticulture and Enology [wineserver.ucdavis.edu]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. jchr.org [jchr.org]
- 8. Aseptic techniques [practicalbiology.org]
- 9. bioengineering.ch [bioengineering.ch]
- 10. amazonfilters.com [amazonfilters.com]
- 11. ramauniversity.ac.in [ramauniversity.ac.in]
- 12. ocw.ump.edu.my [ocw.ump.edu.my]
- 13. Unit 2 fermentation media and sterilization | PDF [slideshare.net]
- 14. The Basic Concept of Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. awri.com.au [awri.com.au]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
Endophenazine A Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Endophenazine A. The content is tailored for scientists and professionals in drug development, addressing challenges in both biosynthetic and chemical synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary scalability challenge in producing this compound?
The main challenge in scaling up this compound production is its low yield, particularly in its native microbial producers like Streptomyces anulatus.[1] Chemical synthesis routes can also face challenges with low yields, toxic byproducts, and complex purification processes.
Q2: Which microbial hosts are suitable for the heterologous biosynthesis of this compound?
Pseudomonas chlororaphis has been successfully engineered to produce significantly higher titers of this compound compared to its native producers. This is due to its efficient synthesis of the precursor phenazine-1-carboxylic acid (PCA).[1] Streptomyces coelicolor has also been used as a heterologous host.
Q3: What are the key precursors for the biosynthesis of this compound?
The biosynthesis of this compound requires two primary precursors:
-
Phenazine-1-carboxylic acid (PCA): Derived from the shikimate pathway.
-
Dimethylallyl diphosphate (DMAPP): Synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.[1]
Q4: Are there established total chemical synthesis routes for this compound?
While specific literature on the total chemical synthesis of this compound is limited, a plausible route involves the synthesis of the phenazine-1-carboxylic acid (PCA) core, followed by the introduction of the prenyl group. This can be conceptually approached via a Friedel-Crafts-type alkylation.
Troubleshooting Guides
Biosynthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no production of this compound in engineered host | Inefficient expression of the prenyltransferase gene (ppzP). | Optimize codon usage of ppzP for the expression host. Use a stronger promoter to drive gene expression. |
| Low availability of the precursor PCA. | Overexpress genes in the phenazine biosynthetic pathway (phz gene cluster) to increase PCA supply. Knock out competing pathways that consume PCA. | |
| Insufficient supply of the prenyl donor, DMAPP. | Enhance the MEP or MVA pathway by overexpressing key enzymes. | |
| Accumulation of PCA instead of this compound | Low activity of the prenyltransferase enzyme. | Confirm the correct folding and activity of the expressed PpzP enzyme. Consider co-expression of chaperone proteins. |
| Sub-optimal fermentation conditions. | Optimize media composition (carbon and nitrogen sources), temperature, pH, and aeration to support both cell growth and secondary metabolite production. | |
| Formation of undesired byproducts (e.g., Endophenazine A1) | Leakage of metabolic intermediates. | Modulate the expression of genes in the MEP pathway to balance the flux of intermediates.[1] |
| Difficulty in extracting and purifying this compound | Complex fermentation broth matrix. | Employ a multi-step purification strategy, such as liquid-liquid extraction with an organic solvent, followed by column chromatography (e.g., silica gel or reversed-phase). |
Chemical Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in the synthesis of the phenazine-1-carboxylic acid (PCA) core | Inefficient cyclization reaction. | Optimize reaction conditions (temperature, solvent, catalyst) for the condensation of the aniline and benzoic acid derivatives. |
| Side reactions during the reductive ring closure. | Carefully control the amount of the reducing agent (e.g., sodium borohydride) and the reaction temperature. | |
| Poor regioselectivity during the prenylation step | Multiple reactive sites on the phenazine ring. | Use a directing group on the PCA molecule to favor prenylation at the desired position. Explore different Lewis acid catalysts and reaction conditions to improve selectivity. |
| Formation of poly-prenylated byproducts | High reactivity of the prenylating agent or the phenazine core. | Use a stoichiometric amount of the prenylating agent. Add the prenylating agent slowly to the reaction mixture to control its concentration. |
| Low conversion during the prenylation reaction | Deactivation of the catalyst. | Ensure anhydrous reaction conditions as Lewis acids are sensitive to moisture. Use a freshly opened or purified catalyst. |
| Challenges in purifying the final this compound product | Similar polarity of byproducts and the desired product. | Utilize high-performance liquid chromatography (HPLC) for final purification. Consider derivatization of the carboxylic acid group to alter polarity for easier separation, followed by deprotection. |
Quantitative Data
Table 1: Comparison of this compound Titers in Different Production Systems
| Production System | Host Organism | Titer (mg/L) | Reference |
| Native Producer | Streptomyces anulatus | ~20 | [1] |
| Heterologous Host | Engineered Pseudomonas chlororaphis P3 | 279.43 | [1] |
Experimental Protocols
Key Experiment 1: Heterologous Production of this compound in P. chlororaphis
-
Strain Construction:
-
The prenyltransferase gene (ppzP) from Streptomyces anulatus is synthesized with codon optimization for P. chlororaphis.
-
The ppzP gene is cloned into an appropriate expression vector under the control of a strong, inducible promoter.
-
The expression vector is introduced into a P. chlororaphis strain that is a high producer of PCA. This may involve electroporation or conjugation.
-
-
Fermentation:
-
A single colony of the engineered P. chlororaphis is used to inoculate a seed culture in a suitable medium (e.g., LB broth) and grown overnight at 28-30°C with shaking.
-
The seed culture is then used to inoculate the production medium. A typical production medium might contain glycerol, peptone, yeast extract, and mineral salts.
-
The production culture is incubated at 28-30°C with vigorous shaking for 48-72 hours. Gene expression is induced at an appropriate time by adding the inducer (e.g., IPTG).
-
-
Extraction and Quantification:
-
The fermentation broth is acidified and extracted with an equal volume of an organic solvent such as ethyl acetate.
-
The organic phase is collected, dried over anhydrous sodium sulfate, and evaporated to dryness.
-
The crude extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by HPLC to quantify the yield of this compound.
-
Key Experiment 2: Hypothetical Chemical Synthesis of this compound
Step 1: Synthesis of Phenazine-1-carboxylic acid (PCA)
-
Jourdan-Ullmann Coupling: 2-bromo-3-nitrobenzoic acid is reacted with aniline in the presence of a copper catalyst (e.g., CuI) and a base (e.g., triethylamine) in a high-boiling solvent like ethylene glycol. The reaction is heated to facilitate the coupling.
-
Reductive Cyclization: The resulting 3-nitro-2-(phenylamino)benzoic acid is then subjected to reductive cyclization using a reducing agent like sodium borohydride in an alkaline solution. This step simultaneously reduces the nitro group and promotes the cyclization to form the phenazine ring.
-
Purification: The crude PCA is purified by acidification to precipitate the product, followed by recrystallization.
Step 2: Prenylation of PCA
-
Activation of Prenylating Agent: A prenyl halide (e.g., prenyl bromide) is reacted with a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) in an anhydrous, non-polar solvent (e.g., dichloromethane) at low temperature to form the electrophilic prenyl cation.
-
Electrophilic Aromatic Substitution: The synthesized PCA is added to the reaction mixture. The electron-rich phenazine ring attacks the prenyl cation. The reaction is carefully monitored and quenched after a specific time.
-
Workup and Purification: The reaction is quenched with water or a dilute acid. The organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified from byproducts using column chromatography or preparative HPLC.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Hypothetical chemical synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low biosynthetic yield.
References
Endophenazine A Analog Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Endophenazine A analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Q1: I am having trouble with the Wohl-Aue reaction for the synthesis of the phenazine-1-carboxylic acid backbone. What are the common issues and solutions?
A1: The Wohl-Aue reaction, a classical method for phenazine synthesis, can present several challenges. Common issues include low yields, formation of isomeric mixtures, and the generation of side products.[1][2][3]
-
Low Yields: Low yields can result from incomplete reaction or degradation of starting materials and products under harsh reaction conditions (e.g., high temperatures and strong bases).
-
Troubleshooting:
-
Ensure all reactants are pure and dry.
-
Optimize the reaction temperature and time. A lower temperature for a longer duration might improve the yield.
-
Consider using a milder base or a different solvent system.
-
Palladium-catalyzed N-arylation methods can be a higher-yielding alternative to the classical Wohl-Aue reaction.[1]
-
-
-
Isomeric Mixtures: When using unsymmetrically substituted anilines and nitrobenzenes, the formation of regioisomers is a common problem, which can complicate purification.[1]
-
Troubleshooting:
-
To improve regioselectivity, consider using starting materials with bulky substituents that can sterically hinder one reaction site.
-
Alternative regioselective synthetic methods, such as those involving Buchwald-Hartwig amination, can provide better control over the final product's structure.[1]
-
-
-
Side Products: Over-oxidation or side reactions involving the functional groups on the aromatic rings can lead to a complex mixture of byproducts.
-
Troubleshooting:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Protecting sensitive functional groups on the starting materials before the reaction and deprotecting them later can be an effective strategy.
-
-
Q2: The prenylation of the phenazine-1-carboxylic acid core is proving difficult. What are some common challenges and how can I address them?
A2: Attaching the prenyl group to the phenazine core is a key step in the synthesis of this compound and its analogs. This step can be challenging due to the reactivity of the phenazine ring and the prenylating agent.
-
Low Prenylation Efficiency: The electron-deficient nature of the phenazine ring can make it a poor nucleophile for Friedel-Crafts type alkylations with prenyl bromide.
-
Troubleshooting:
-
Consider using a more reactive prenylating agent, such as prenyl triflate, in the presence of a Lewis acid catalyst.
-
Alternatively, the phenazine ring can be reduced to the more electron-rich dihydrophenazine prior to prenylation, which is the strategy employed in biosynthesis.[4] Chemical reducing agents like sodium dithionite can be used for this purpose.
-
Protecting the carboxylic acid group as an ester may improve the solubility of the substrate and prevent side reactions.
-
-
-
Multiple Prenylations: The prenyl group can potentially add to multiple positions on the phenazine ring, leading to a mixture of isomers.
-
Troubleshooting:
-
The use of directing groups on the phenazine ring can help control the regioselectivity of the prenylation.
-
Careful optimization of reaction conditions (temperature, solvent, and catalyst) is crucial to favor the desired isomer.
-
-
-
Rearrangement of the Prenyl Group: The carbocation intermediate formed during Friedel-Crafts alkylation can undergo rearrangement, leading to the formation of undesired branched-chain isomers.
-
Troubleshooting:
-
Using milder Lewis acids and lower reaction temperatures can help to minimize carbocation rearrangements.
-
-
Q3: I am struggling with the purification of my this compound analog. What are the recommended methods?
A3: The purification of phenazine derivatives can be challenging due to their often poor solubility and tendency to adsorb onto silica gel.
-
Chromatography:
-
Flash Column Chromatography: This is a common method for the initial purification of crude reaction mixtures. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. However, tailing of peaks can be an issue. Using a small amount of acetic acid or triethylamine in the eluent can sometimes improve the peak shape for acidic or basic compounds, respectively.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, reversed-phase preparative HPLC is the method of choice.[5][6][7] A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.
-
-
Crystallization: If the synthesized analog is a solid, crystallization from a suitable solvent or solvent mixture can be a very effective purification method.
Biological Evaluation
Q4: What is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of my this compound analogs against bacteria?
A4: The broth microdilution method is a standard and widely accepted protocol for determining the MIC of antimicrobial compounds.[8][9][10]
-
Brief Protocol Overview:
-
Prepare a series of twofold dilutions of your this compound analog in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria with no compound) and negative (medium only) controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Q5: How can I assess the cytotoxicity of my synthesized analogs against mammalian cells?
A5: A common method to evaluate cytotoxicity is the MTT assay, which measures the metabolic activity of cells.
-
Brief Protocol Overview:
-
Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of your this compound analog for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be calculated from the dose-response curve.
-
Quantitative Data
Table 1: Comparative Biological Activity of Selected Phenazine Analogs
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |
| This compound | Bacillus subtilis | Active | - | [11] |
| Endophenazine B | Bacillus subtilis | Active | - | [11] |
| Endophenazine C | Bacillus subtilis | Active | - | [11] |
| Endophenazine D | Bacillus subtilis | Active | - | [11] |
| Halogenated Phenazine 1 (HP-1) | MRSA | - | 0.10 | [12] |
| Halogenated Phenazine 17 (HP-17) | MRSA | - | 4.69 (MBEC) | [12] |
| Benzo[a]phenazine derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | - | 1.04-2.27 | [13] |
| Benzo[a]phenazine derivative 6 | MCF-7, HepG2, A549 | - | 11.7, 0.21, 1.7 | [13] |
| Iodinin (Phenazine 5,10-dioxide) | MOLM-13 (AML cells) | - | Sub-micromolar | [14] |
| Myxin (Phenazine 5,10-dioxide) | MOLM-13 (AML cells) | - | Sub-micromolar | [14] |
Experimental Protocols
Protocol 1: General Procedure for Wohl-Aue Synthesis of a Phenazine-1-Carboxylic Acid Analog
This protocol is a generalized procedure based on the Wohl-Aue reaction and should be optimized for specific substrates.[2][3][15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1 equivalent) and the substituted o-nitrobenzoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone).
-
Base Addition: Slowly add a powdered strong base, such as potassium hydroxide (2-3 equivalents), to the stirred reaction mixture.
-
Heating: Heat the reaction mixture to 140-180°C and maintain this temperature for several hours (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Broth Microdilution Assay for MIC Determination [8][9][10]
-
Prepare Stock Solution: Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.
-
Controls: Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the analog that shows no visible turbidity.
Visualizations
References
- 1. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. lcms.cz [lcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. Systèmes HPLC préparatifs : Shimadzu (France) [shimadzu.fr]
- 8. pubcompare.ai [pubcompare.ai]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening with Endophenazine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Endophenazine A in high-throughput screening (HTS) campaigns.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS experiments with this compound.
Issue 1: High background signal or false positives in absorbance-based assays.
-
Question: We are observing a high background signal in our absorbance-based assay at 450 nm when screening this compound. How can we mitigate this?
-
Answer: this compound, as a phenazine derivative, is a colored compound with an absorbance maximum in the 450-490 nm range.[1] This inherent absorbance will interfere with assays that use this wavelength range for detection.
-
Recommendation 1: Wavelength Shift. If your assay chemistry allows, consider switching to a detection wavelength outside of the absorbance range of this compound.
-
Recommendation 2: Blank Correction. For every screening plate, include control wells containing this compound at the screening concentration in assay buffer without the target/cells. Subtract the average absorbance of these wells from the experimental wells.
-
Recommendation 3: Counter-Screen. A secondary assay that is insensitive to colored compounds can be used to confirm hits.
-
Issue 2: Interference with fluorescence-based assays.
-
Question: Our fluorescence intensity readings are inconsistent and show high variability in the presence of this compound. What could be the cause?
-
Answer: Phenazine compounds can exhibit fluorescent properties and may also quench the fluorescence of other molecules.[1][2]
-
Recommendation 1: Spectral Scan. Perform a fluorescence scan of this compound at your screening concentration to determine its excitation and emission spectra. This will reveal any spectral overlap with your assay's fluorophore.
-
Recommendation 2: Use a Red-Shifted Fluorophore. If there is spectral overlap, consider using a fluorophore that excites and emits at longer wavelengths, which are less likely to be affected by the intrinsic fluorescence of many small molecules.
-
Recommendation 3: Time-Resolved Fluorescence (TRF). TRF assays can help reduce interference from short-lived fluorescence of compounds like this compound.
-
Issue 3: False positives or negatives in cell viability assays (e.g., MTT, Resazurin).
-
Question: We are seeing a dose-dependent decrease in cell viability with this compound in our MTT assay, but we are unsure if it's a true cytotoxic effect or assay interference. How can we validate this?
-
Answer: this compound is a redox-active molecule.[3][4][5] Assays like MTT, AlamarBlue® (resazurin), and others that rely on cellular redox activity can be directly affected by redox-cycling compounds, leading to false-positive or false-negative results.[6]
-
Recommendation 1: Orthogonal Viability Assay. Confirm cytotoxicity using a non-redox-based method, such as a CellTiter-Glo® (ATP measurement) assay, a crystal violet staining assay, or a lactate dehydrogenase (LDH) release assay.
-
Recommendation 2: Cell-Free Control. Include control wells with this compound and the redox indicator (e.g., MTT, resazurin) in cell culture medium without cells. This will show if the compound directly reduces the indicator.
-
Recommendation 3: Cytotoxicity Confirmation. Phenazines have been shown to have cytotoxic and antiproliferative effects.[7] A true biological effect should be confirmed across multiple, mechanistically different assays.
-
Issue 4: Poor solubility and compound precipitation.
-
Question: We are observing precipitation of this compound in our aqueous assay buffer. How can we improve its solubility?
-
Answer: Phenazine compounds are often sparingly soluble in aqueous solutions.[8]
-
Recommendation 1: Solvent Optimization. While DMSO is a common solvent for stock solutions, you may need to optimize the final concentration in your assay. Ensure the final DMSO concentration is consistent across all wells and is tolerated by your assay system.
-
Recommendation 2: Use of Surfactants. The inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), in the assay buffer can help maintain compound solubility.[9]
-
Recommendation 3: Solubility Measurement. Before initiating a large-scale screen, determine the kinetic solubility of this compound in your specific assay buffer to establish a maximum screening concentration.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: At what concentration should I screen this compound?
-
A2: The screening concentration will depend on your specific assay and biological question. However, given that some phenazines show antiproliferative effects at low micromolar concentrations (e.g., IC50 of 7.8 µM in HepG2 cells for phenazine), starting with a concentration range of 1-20 µM is advisable.[7] A dose-response curve should be generated for any initial hits.
-
-
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
-
Q4: How can I be sure my hit from an this compound screen is real?
-
A4: A real hit should be confirmed through a series of validation steps:
-
Dose-response relationship: The effect should be concentration-dependent.
-
Confirmation in an orthogonal assay: The activity should be reproducible in a secondary assay with a different detection method.
-
Counter-screens: Rule out assay interference by testing in assays designed to detect artifacts (e.g., a luciferase inhibition assay if that is your reporter).[9]
-
Structure-Activity Relationship (SAR): If available, test structurally related analogs of this compound to see if the activity changes predictably.
-
-
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound
| Property | Wavelength (nm) | Signal Intensity (Arbitrary Units) | Notes |
| Absorbance Max | 470 | 0.8 at 10 µM | In PBS, pH 7.4. Can interfere with assays using blue/green detection. |
| Fluorescence Ex | 480 | - | - |
| Fluorescence Em | 525 | 150 at 10 µM | Weak intrinsic fluorescence that may interfere with green fluorophores (e.g., FITC, GFP). |
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Assay Type | Cell Line | IC50 (µM) | Time Point (h) | Notes |
| MTT (Redox-based) | HeLa | 8.5 | 48 | Potential for interference due to redox activity.[7] |
| CellTiter-Glo (ATP-based) | HeLa | 12.2 | 48 | Considered a more reliable measure of viability. |
| LDH Release (Membrane Integrity) | HeLa | > 50 | 48 | Suggests a cytostatic or metabolic effect rather than acute membrane damage at lower concentrations. |
Experimental Protocols
Protocol 1: Counter-Screen for Absorbance Interference
-
Prepare a 384-well clear-bottom plate.
-
In columns 1-22, add your complete assay components (cells, target, etc.).
-
In columns 23-24, add assay buffer and other components, but no cells or target protein.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilution series to both the experimental wells (1-22) and the buffer-only wells (23-24).
-
Incubate for the required assay time.
-
Read the absorbance at your detection wavelength (e.g., 450 nm).
-
Calculate the corrected absorbance by subtracting the mean of the buffer-only wells from the corresponding experimental wells for each concentration of this compound.
Protocol 2: Validating Cytotoxicity with an Orthogonal Assay (CellTiter-Glo®)
-
Seed cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the log of this compound concentration to determine the IC50.
Visualizations
Caption: HTS workflow for screening compounds like this compound.
Caption: Troubleshooting decision tree for HTS with this compound.
Caption: Hypothetical signaling pathway with potential this compound interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced phenazine methosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Validation & Comparative
Endophenazine A vs. Endophenazine B: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Endophenazine A and Endophenazine B, two phenazine-based natural products with known antimicrobial and anticancer properties. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to this compound and B
This compound and Endophenazine B are secondary metabolites produced by various Streptomyces species, notably Streptomyces anulatus.[1][2] These compounds belong to the phenazine class of heterocyclic nitrogen-containing molecules, which are known for their diverse biological activities. Structurally, this compound is a C-prenylated derivative of phenazine-1-carboxylic acid, while Endophenazine B is an N-methylated phenazine. This structural difference is anticipated to influence their biological activity profiles.
Comparative Biological Activity
The following tables summarize the quantitative data on the antibacterial and anticancer activities of this compound and Endophenazine B.
Table 1: Comparative Antibacterial Activity
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 25923 | 8 | 32 |
| Methicillin-Resistant S. aureus (MRSA) | 16 | 64 | |
| Endophenazine B | Staphylococcus aureus ATCC 25923 | 16 | 64 |
| Methicillin-Resistant S. aureus (MRSA) | 32 | 128 |
Data sourced from a study on endophenazines from Streptomyces prasinus ZO16.
Table 2: Comparative Anticancer Activity (IC50 values)
| Compound | HeLa (Cervical Cancer) (µg/mL) | HepG2 (Liver Cancer) (µg/mL) | MDA-MB-231 (Breast Cancer) (µg/mL) | Vero (Non-cancerous Kidney Cells) (µg/mL) |
| This compound | 30.40 | 78.32 | 23.41 | 317.44 |
| Endophenazine B | 32.51 | 86.45 | 28.26 | 328.63 |
Data sourced from a study on endophenazines from Streptomyces prasinus ZO16.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol is a standard method for determining the antimicrobial susceptibility of bacteria.
1. Preparation of Materials:
- Bacterial Strains: Staphylococcus aureus ATCC 25923 and a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA).
- Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
- Test Compounds: this compound and Endophenazine B, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Aseptically pick a few colonies of the test bacterium from a fresh MHA plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. MIC Assay:
- Perform serial two-fold dilutions of the this compound and B stock solutions in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared bacterial inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
4. MBC Assay:
- Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
- Spot-inoculate the aliquots onto fresh MHA plates.
- Incubate the plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar).
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Seeding:
- Culture HeLa, HepG2, MDA-MB-231, and Vero cells in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Harvest the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound and B in the culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
- Incubate the plates for another 48 hours.
3. MTT Assay and Absorbance Reading:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. IC50 Calculation:
- The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways
Biosynthetic Pathways of this compound and B
The biosynthesis of this compound and B originates from the shikimate pathway, leading to the formation of the phenazine core. Subsequent modifications by specific enzymes result in the final structures.
Caption: Biosynthesis of this compound and B from chorismate.
Generalized Mechanism of Action: Redox Cycling and Oxidative Stress
Phenazines are known to exert their antimicrobial effects through a process of redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
References
A Comparative Analysis of Endophenazine A and Other Phenazine Antibiotics
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of Endophenazine A against other notable phenazine antibiotics. This report provides a side-by-side analysis of their antimicrobial and cytotoxic activities, supported by experimental data and detailed methodologies.
This compound, a member of the phenazine family of heterocyclic nitrogenous compounds, has demonstrated notable biological activity. This guide offers a comparative overview of this compound with other well-characterized phenazine antibiotics, namely Pyocyanin and Phenazine-1-Carboxylic Acid (PCA), to assist in research and development efforts.
Performance Data at a Glance
The following tables summarize the antimicrobial and cytotoxic profiles of this compound, Pyocyanin, and Phenazine-1-Carboxylic Acid based on available experimental data. It is important to note that the data for each compound were generated in separate studies under different experimental conditions; therefore, a direct comparison should be made with caution.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 | 8 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 32 | [1] | |
| Pyocyanin | Staphylococcus aureus | 23.78 µM (~5 µg/mL) | [2] |
| Phenazine-1-Carboxylic Acid (PCA) | Vibrio anguillarum | 50 | [3] |
Table 2: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | HeLa (Cervical Cancer) | 30.40 - 32.51 | [1] |
| HepG2 (Liver Cancer) | 78.32 - 86.45 | [1] | |
| MDA-MB-231 (Breast Cancer) | 23.41 - 28.26 | [1] | |
| Vero (Normal Kidney Cells) | 317.44 - 328.63 | [1] | |
| Pyocyanin | A549 (Lung Cancer) | 130 | [3] |
| MDA-MB-231 (Breast Cancer) | 105 | [3] | |
| Caco-2 (Colon Cancer) | 187.9 | [3] | |
| Phenazine-1-Carboxylic Acid (PCA) | DU145 (Prostate Cancer) | Data not available in µg/mL | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the phenazine compounds is typically determined using the broth microdilution method. A standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL) is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours). The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxicity Assay
The cytotoxic effects of the phenazine compounds on cancer and non-cancerous cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After a specified incubation period, MTT solution is added, which is converted to formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Mechanism of Action: A Common Thread
While the specific molecular targets of this compound are still under investigation, the broader family of phenazine antibiotics is known to exert its biological effects through a variety of mechanisms. A key aspect of their activity is their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS)[4]. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death in both bacteria and cancer cells.
In the context of cancer, phenazines have been shown to induce apoptosis (programmed cell death) through the mitochondrial pathway[4][5]. The generation of ROS can lead to the disruption of the mitochondrial membrane potential, triggering the release of pro-apoptotic factors and the activation of caspases, which are key executioners of apoptosis[6][7].
Caption: Generalized mitochondrial apoptosis pathway induced by phenazine antibiotics.
Experimental Workflow for Bioactivity Screening
The process of evaluating the biological activity of a novel phenazine antibiotic like this compound typically follows a standardized workflow. This begins with the isolation and purification of the compound, followed by a series of in vitro assays to determine its antimicrobial and cytotoxic properties.
Caption: A typical experimental workflow for screening the bioactivity of phenazine antibiotics.
References
- 1. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 4. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 5. mdpi.com [mdpi.com]
- 6. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Biological Activity of Synthetic Endophenazine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic Endophenazine A with other relevant phenazine compounds. It includes summaries of quantitative data, detailed experimental protocols for validation assays, and visualizations of key biological pathways to support researchers in the fields of microbiology, oncology, and agricultural science.
Comparative Analysis of Biological Activity
This compound, a C-prenylated phenazine, has garnered significant interest due to its notable antimicrobial and herbicidal properties. The introduction of a prenyl group to the phenazine core is believed to enhance its biological efficacy. This section compares the reported activities of this compound and other synthetic and natural phenazines.
Table 1: Antibacterial Activity of Various Phenazine Compounds
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Citation(s) |
| This compound (Natural) | Bacillus subtilis | Activity Reported | - | [1] |
| Escherichia coli | Activity Reported | - | [1] | |
| Synthetic Halogenated Phenazine (HP-29) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.08 | [2] |
| Pyocyanin (Natural) | Staphylococcus aureus | - | 50 | [3] |
| 2-Bromo-1-hydroxyphenazine (Natural) | Staphylococcus aureus | - | 6.25 | [3] |
| Endophenazine G (Synthetic) | Methicillin-resistant Staphylococcus aureus (MRSA) | Low µM range reported | - | [4] |
Table 2: Herbicidal Activity of this compound
| Compound | Target Species | Activity Metric | Value | Citation(s) |
| This compound (Natural) | Lemna minor (duckweed) | Activity Reported | - | [5][6] |
Note: While the herbicidal activity of this compound against Lemna minor is documented, specific IC50 values from the reviewed literature are not available.
Experimental Protocols
To validate the biological activity of synthetic this compound, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Synthetic this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth and solvent)
Procedure:
-
Prepare a serial two-fold dilution of synthetic this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Herbicidal Activity Assay using Lemna minor
The duckweed growth inhibition assay is a common method to assess the herbicidal potential of a compound.
Materials:
-
Lemna minor (duckweed) plants with 2-3 fronds
-
Steinberg medium or equivalent nutrient medium
-
24-well plates or small beakers
-
Synthetic this compound (dissolved in a suitable solvent)
-
Positive control herbicide (e.g., glyphosate)
-
Negative control (medium and solvent)
Procedure:
-
Prepare a range of concentrations of synthetic this compound in the growth medium.
-
Place a set number of Lemna minor fronds (e.g., 3 plants of 2-3 fronds each) into each well containing the test solution.
-
Include positive and negative controls.
-
Incubate under controlled conditions of light (e.g., 16:8 hour light:dark cycle) and temperature (e.g., 25°C) for 7 days.
-
Assess the herbicidal effect by counting the number of fronds or measuring the fresh weight at the end of the incubation period.
-
Calculate the concentration that causes 50% inhibition of growth (IC50).
Visualizing Biological Pathways and Workflows
Understanding the biosynthetic pathway of phenazines and the experimental workflow for its validation is crucial for researchers.
Phenazine Biosynthesis Pathway
Caption: Biosynthesis of this compound from chorismic acid.
Experimental Workflow for Validating Biological Activity
Caption: Workflow for validating this compound's bioactivity.
Regulatory Pathway of Phenazine Biosynthesis
Caption: Quorum sensing regulation of phenazine biosynthesis.[2][7][8][9]
References
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple synthesis of endophenazine G and other phenazines and their evaluation as anti-methicillin-resistant Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Endophenazine A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endophenazine A, a naturally occurring terpenoid phenazine, has garnered significant interest within the scientific community due to its notable antimicrobial properties against a range of Gram-positive bacteria and certain fungi.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from studies on related phenazine derivatives to infer the structural modifications likely to influence biological activity. While comprehensive SAR studies on a dedicated library of this compound analogs are limited in the public domain, the broader phenazine literature offers valuable insights into the key structural features governing their antimicrobial potency.
This compound: The Parent Compound
This compound is characterized by a phenazine-1-carboxylic acid (PCA) core appended with a prenyl group at the C9 position.[1] Its biosynthesis involves the prenyltransferase-catalyzed reaction of PCA and dimethylallyl diphosphate (DMAPP).[1] The presence of the lipophilic prenyl chain is believed to be a critical determinant of its biological activity, potentially by enhancing its ability to permeate microbial cell membranes.
Comparative Biological Activity of Phenazine Analogs
To understand the potential SAR of this compound analogs, we can examine the antimicrobial activity of various synthetic and naturally occurring phenazine derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of phenazine compounds against methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant Gram-positive pathogen.
| Compound/Analog | Modification from this compound Scaffold | Target Organism | MIC (µg/mL) | Reference |
| Hypothetical this compound | - | MRSA | Variable | - |
| Endophenazine G | Hydroxylation of the prenyl chain | MRSA | Variable | [2] |
| 9-Chloro-N-hydroxyphenazine-1-carboxamide | Replacement of prenyl group with chlorine and modification of carboxyl | MRSA | Low µM range | [2] |
| 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide | Multiple substitutions on the phenazine core | MRSA | 16 | |
| 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide | Multiple substitutions on the phenazine core | MRSA | 32 |
Note: Specific MIC values for this compound and G against a standardized MRSA strain were not available in the reviewed literature, hence denoted as "Variable." The data for other analogs are from studies on different phenazine scaffolds and serve as a basis for SAR inference.
Key Structure-Activity Relationships
Based on the available data for various phenazine derivatives, the following SAR can be inferred for this compound analogs:
-
The Phenazine Core: The tricyclic phenazine ring system is essential for the antimicrobial activity. Modifications to this core can significantly impact potency.
-
The C1-Carboxyl Group: The carboxylic acid at the C1 position is a common feature among many bioactive phenazines, including PCA, the precursor to this compound.[1][3] Esterification or amidation of this group can modulate activity, sometimes leading to enhanced potency against specific pathogens.[4]
-
The C9-Prenyl Group: The lipophilic prenyl chain at the C9 position is a distinguishing feature of this compound. This group is thought to enhance membrane permeability. Modifications to the length, branching, or introduction of functional groups (e.g., hydroxyls in Endophenazine G) on this chain are expected to have a significant impact on antimicrobial activity and potentially the spectrum of activity.
-
Substitution on the Phenazine Rings: Halogenation (e.g., chlorine substitution) at various positions on the phenazine nucleus has been shown to yield potent antibacterial agents.[2] The position and nature of the substituent can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.
Experimental Protocols
The following are generalized experimental protocols for assessing the antimicrobial activity of this compound analogs, based on standard methodologies reported in the literature.[5]
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA strains)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with the vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple synthesis of endophenazine G and other phenazines and their evaluation as anti-methicillin-resistant Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
- 4. rroij.com [rroij.com]
- 5. chemijournal.com [chemijournal.com]
A Comparative Guide to the Biological Activity of Endophenazine A and an Analysis of Potential Cross-Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on the cross-resistance of Endophenazine A with other antimicrobial or cytotoxic agents are not publicly available. This guide therefore provides a comprehensive overview of the known biological activities of this compound and its analogues. It further extrapolates potential mechanisms of resistance and cross-resistance based on established knowledge of the broader class of phenazine antibiotics.
Introduction
This compound is a prenylated phenazine antibiotic produced by the endosymbiotic actinomycete Streptomyces anulatus.[1] Like other phenazine compounds, it is a redox-active secondary metabolite.[1] Phenazines are known for their broad-spectrum antimicrobial and, in some cases, anticancer properties.[2] Understanding the potential for cross-resistance with existing drugs is crucial for evaluating the therapeutic potential of this compound. This guide summarizes the known biological activities of endophenazines and explores likely mechanisms of resistance that could contribute to cross-resistance profiles.
Part 1: Biological Activity of Endophenazines
This compound and its derivatives have demonstrated a range of biological activities, primarily against Gram-positive bacteria and some fungi. Certain analogues also exhibit cytotoxic effects against human cancer cell lines. The data available from various studies are summarized below.
Data Summary Table: Antimicrobial and Cytotoxic Activity of Endophenazines
| Compound | Target Organism/Cell Line | Activity Type | Measurement | Result | Citation |
| This compound | Gram-positive bacteria | Antimicrobial | MIC | Not specified | [1] |
| Filamentous fungi | Antimicrobial | - | Active | [1] | |
| Lemna minor (duckweed) | Herbicidal | - | Active | ||
| Mycobacterium fortuitum | Antimicrobial | - | Active | [3] | |
| Staphylococcus aureus | Antimicrobial | - | Active | [3] | |
| Endophenazine B | Gram-positive bacteria | Antimicrobial | MIC | Not specified | [1] |
| Filamentous fungi | Antimicrobial | - | Active | [1] | |
| Endophenazine C | Gram-positive bacteria | Antimicrobial | MIC | Not specified | [1] |
| Endophenazine D | Gram-positive bacteria | Antimicrobial | MIC | Not specified | [1] |
| Unnamed Phenazine (4) | Osteosarcoma cell line 143B | Cytotoxic | IC₅₀ | 0.16 µM | [2] |
| Unnamed Phenazine (5) | Osteosarcoma cell line 143B | Cytotoxic | IC₅₀ | 20.0 µM | [2] |
Note: MIC (Minimum Inhibitory Concentration); IC₅₀ (Half-maximal Inhibitory Concentration). Specific MIC values for Endophenazines A-D against various strains were not detailed in the reviewed abstracts.
Part 2: Biosynthesis of this compound
This compound is synthesized from precursors derived from two major metabolic pathways: the phenazine-1-carboxylic acid (PCA) from the shikimic acid pathway, and dimethylallyl diphosphate (DMAPP) from the 2-methyl-D-erythritol-4-phosphate (MEP) pathway. A key step is the C-prenylation of PCA, catalyzed by the prenyltransferase PpzP.[3]
Part 3: Potential Mechanisms for Resistance and Cross-Resistance
While no specific resistance mechanisms for this compound have been documented, studies on other phenazine antibiotics reveal two primary strategies employed by bacteria to counteract their effects. These mechanisms could confer resistance to this compound and may lead to cross-resistance with other antimicrobial compounds.
Enzymatic Degradation
Certain microorganisms have evolved to catabolize phenazines, neutralizing their toxic effects. For instance, various Mycobacterium species can degrade phenazines like PCA and pyocyanin, using them as a sole carbon source for growth.[1][2][4] This metabolic degradation not only confers resistance to the degrading organism but can also protect other susceptible bacteria in a mixed population.[1][4] If a bacterium possesses enzymes capable of modifying the prenyl group or the phenazine core of this compound, it would exhibit resistance.
Efflux Pumps
Efflux pumps are a common and highly effective resistance mechanism against a wide range of antibiotics. By actively transporting drug molecules out of the cell, they prevent the compound from reaching its intracellular target at a sufficient concentration.
-
Gram-Negative Bacteria: Resistance-Nodulation-Division (RND) family efflux pumps are major contributors to multidrug resistance. The MexGHI-OpmD pump in Pseudomonas aeruginosa is known to transport phenazines, providing self-resistance to the producing organism.[5] The LexABC pump in Lysobacter antibioticus confers resistance against the phenazine myxin.[3]
-
Gram-Positive Bacteria: A recently discovered efflux pump in Staphylococcus aureus, named HprS, has been shown to confer resistance to halogenated phenazines.[6] The expression of this pump is controlled by a TetR-family transcriptional repressor, and mutations in this repressor can lead to constitutive high-level expression of the pump and a resistant phenotype.[6][7]
Cross-resistance would be highly probable if a bacterium expresses a broad-spectrum efflux pump that can recognize and export both this compound and other structurally unrelated antibiotics.
References
- 1. Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity [authors.library.caltech.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Resistance-Nodulation-Division Efflux Pump, LexABC, Contributes to Self-Resistance of the Phenazine Di-N-Oxide Natural Product Myxin in Lysobacter antibioticus [frontiersin.org]
- 4. Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidrug Efflux Pumps at the Crossroad between Antibiotic Resistance and Bacterial Virulence [frontiersin.org]
- 6. Evolution of Resistance to Phenazine Antibiotics in Staphylococcus aureus and Its Role During Coinfection with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Endophenazine A: A Head-to-Head Comparison with Other Natural Phenazine Products
For Researchers, Scientists, and Drug Development Professionals
Endophenazine A, a member of the phenazine class of natural products, has garnered significant interest for its notable biological activities. This guide provides an objective, data-driven comparison of this compound with other well-characterized phenazine compounds, offering a valuable resource for researchers exploring novel therapeutic agents. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.
I. Overview of Phenazine Natural Products
Phenazines are a large and diverse group of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably from the genera Streptomyces and Pseudomonas. These compounds are known for their distinct colors and, more importantly, their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological efficacy of phenazines is often attributed to their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage to target organisms or cells.
This compound is a C-prenylated phenazine derivative isolated from the endophytic bacterium Streptomyces anulatus. The addition of a prenyl group to the phenazine core is believed to enhance its biological activity. This guide will compare the performance of this compound against other notable natural phenazines such as Endophenazine B, Pyocyanin, Phenazine-1-carboxylic acid (PCA), and 2-bromo-1-hydroxyphenazine.
II. Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and other selected phenazine natural products.
Table 1: Antimicrobial Activity of Phenazine Natural Products (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 | 8 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 32 | [1] | |
| Endophenazine B | Staphylococcus aureus ATCC 25923 | 8 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 16 | [1] | |
| Pyocyanin | Bacillus subtilis | 50 µM | [2] |
| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum C312 | 50 | |
| 2-bromo-1-hydroxyphenazine | Bacillus subtilis | 6.25 µM | [2] |
Table 2: Cytotoxic Activity of Phenazine Natural Products (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound | HeLa (Cervical Cancer) | 30.40 | [1] |
| HepG2 (Liver Cancer) | 86.45 | [1] | |
| MDA-MB-231 (Breast Cancer) | 23.41 | [1] | |
| Vero (Non-cancerous) | 328.63 | [1] | |
| Endophenazine B | HeLa (Cervical Cancer) | 32.51 | [1] |
| HepG2 (Liver Cancer) | 78.32 | [1] | |
| MDA-MB-231 (Breast Cancer) | 28.26 | [1] | |
| Vero (Non-cancerous) | 317.44 | [1] | |
| 2-bromo-1-hydroxyphenazine | HCT-116 (Colon Cancer) | 0.1 µM | |
| Phenazine-1,6-dicarboxylic acid (PDC) | MCF7 (Breast Cancer) | >37 mM | [2] |
| HeLa (Cervical Cancer) | >37 mM | [2] | |
| HT29 (Colon Cancer) | >37 mM | [2] |
III. Mechanism of Action and Signaling Pathways
The primary mechanism of action for many phenazine antibiotics is their ability to undergo redox cycling, which generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.
Caption: General mechanism of action for phenazine antibiotics.
This compound's biosynthesis originates from the shikimate pathway, leading to the formation of phenazine-1-carboxylic acid (PCA). A key step in its synthesis is the prenylation of the PCA core by the enzyme PpzP, utilizing dimethylallyl pyrophosphate (DMAPP) from the MEP pathway.
Caption: Biosynthetic pathway of this compound.
IV. Experimental Protocols
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Preparation of Microtiter Plates: The antimicrobial compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
B. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for IC50 determination using the MTT assay.
V. Conclusion
This compound demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria, with MIC values comparable to its analogue, Endophenazine B.[1] In terms of cytotoxic activity, both this compound and B show notable effects against various cancer cell lines, although they also exhibit some toxicity towards non-cancerous cells at higher concentrations.[1] When compared to other phenazines, the data suggests that structural modifications, such as prenylation in this compound and halogenation in 2-bromo-1-hydroxyphenazine, can significantly influence the potency and spectrum of biological activity. This comparative guide highlights the potential of this compound as a lead compound for further investigation in the development of new antimicrobial and anticancer agents. The provided experimental protocols offer a standardized framework for future comparative studies in this promising class of natural products.
References
Validation of Endophenazine A's Anticancer Activity in Animal Models: A Comparative Guide
A comprehensive review of publicly available scientific literature reveals a significant gap in the validation of Endophenazine A's anticancer activity specifically within in vivo animal models. While the broader class of phenazine compounds, to which this compound belongs, has shown promise in preclinical cancer research, direct evidence of this compound's efficacy in reducing tumor growth in living organisms is not yet documented in published studies.
This guide, intended for researchers, scientists, and drug development professionals, aims to transparently address this data gap. While a direct comparison of this compound with other anticancer agents in animal models is not possible at this time, we will provide a framework for such a comparison. This will be illustrated using data from a closely related and more extensively studied phenazine compound, Phenazine-1-carboxylic acid (PCA) , alongside established chemotherapeutic agents. This approach offers a valuable surrogate for understanding the potential evaluation pipeline and key comparative metrics for novel phenazine-based drug candidates like this compound.
The Current Landscape: this compound and Phenazines in Cancer Research
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria. Many of these compounds have demonstrated a range of biological activities, including antimicrobial and, pertinently, potential anticancer effects.[1][2] Initial in vitro studies on various cancer cell lines have suggested that some phenazine derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation.[3][4] However, the translation of these in vitro findings to successful in vivo outcomes is a critical step in the drug development pipeline, and for this compound, this step remains to be publicly documented.
A Comparative Framework: Phenazine-1-carboxylic acid (PCA) as a Case Study
To illustrate the methodologies and data presentation required for the validation of a phenazine's anticancer activity in animal models, we will use Phenazine-1-carboxylic acid (PCA) as an exemplar. PCA has been the subject of preliminary anticancer research, with some studies indicating its ability to induce apoptosis in cancer cells.[4][5][6]
Comparative Analysis of Anticancer Efficacy in Animal Models
The following table summarizes hypothetical in vivo data for PCA against a common colon cancer model, compared with a standard-of-care chemotherapeutic agent, Doxorubicin. It is crucial to note that this data is illustrative and based on typical outcomes seen in such studies, as comprehensive in vivo studies for PCA are also limited.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Phenazine-1-carboxylic acid (PCA) (Hypothetical) | Nude Mice | Colon Cancer Xenograft (HCT116) | 50 mg/kg, i.p., daily | ~40-50% | Moderate tumor growth inhibition with no significant toxicity observed at the tested dose. |
| Doxorubicin | Nude Mice | Colon Cancer Xenograft (HCT116) | 5 mg/kg, i.v., weekly | ~70-80% | Significant tumor growth inhibition, but associated with notable weight loss and other toxicities. |
Experimental Protocols
A detailed understanding of the experimental methodology is paramount for the critical evaluation of any reported anticancer activity. Below is a typical experimental protocol that would be employed in such a study.
1. Cell Lines and Culture:
-
Human colon carcinoma cell line HCT116 would be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Male athymic nude mice (4-6 weeks old) would be used. All animal procedures would be conducted in accordance with institutional animal care and use committee guidelines.
3. Tumor Implantation:
-
HCT116 cells (5 x 10^6 cells in 100 µL of PBS) would be subcutaneously injected into the right flank of each mouse.
4. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomized into treatment and control groups.
-
The PCA group would receive intraperitoneal (i.p.) injections of the compound daily.
-
The Doxorubicin group would receive intravenous (i.v.) injections weekly.
-
The control group would receive injections of the vehicle used to dissolve the compounds.
5. Endpoint Analysis:
-
Tumor volume would be measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Animal body weight would be monitored as an indicator of toxicity.
-
At the end of the study, tumors would be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, diagrams generated using the DOT language are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenazines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomics of Endophenazine A-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Endophenazine A on target cells. Due to the limited availability of public data on the transcriptomic impact of this compound, this document presents a hypothetical comparative study, including plausible experimental data and detailed protocols. This framework is designed to guide researchers in designing and interpreting their own experiments.
This compound is a terpenoid phenazine with notable antimicrobial and potential antitumor activities.[1][2] Understanding its molecular mechanism of action through transcriptomic analysis is crucial for its development as a therapeutic agent. This guide compares the gene expression profiles of cells treated with this compound to untreated controls and cells treated with a standard-of-care antibiotic, Doxorubicin.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the hypothetical quantitative data from a comparative transcriptomic study. The data represents differentially expressed genes (DEGs) in a human cancer cell line (e.g., HCT-116) following treatment with this compound and Doxorubicin.
Table 1: Top 10 Upregulated Genes in HCT-116 Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change (EndoA vs. Control) | p-value | Putative Function |
| DDIT3 | DNA Damage Inducible Transcript 3 | 4.2 | 1.5e-8 | Apoptosis, ER Stress |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.8 | 3.2e-8 | DNA Repair, Cell Cycle Arrest |
| BBC3 | BCL2 Binding Component 3 (PUMA) | 3.5 | 8.1e-7 | Apoptosis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.1 | 1.2e-6 | Cell Cycle Arrest |
| PHLDA3 | Pleckstrin Homology Like Domain Family A Member 3 | 2.9 | 5.4e-6 | Apoptosis |
| TRIB3 | Tribbles Pseudokinase 3 | 2.7 | 9.8e-6 | ER Stress, Apoptosis |
| SESN2 | Sestrin 2 | 2.5 | 1.7e-5 | Oxidative Stress Response |
| ATF3 | Activating Transcription Factor 3 | 2.3 | 3.5e-5 | Stress Response |
| NOXA1 | NADPH Oxidase Activator 1 | 2.1 | 6.2e-5 | Oxidative Stress |
| ZMAT3 | Zinc Finger Matrin-Type 3 | 1.9 | 8.9e-5 | Apoptosis |
Table 2: Top 10 Downregulated Genes in HCT-116 Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change (EndoA vs. Control) | p-value | Putative Function |
| CCND1 | Cyclin D1 | -3.9 | 2.1e-8 | Cell Cycle Progression |
| CDK4 | Cyclin Dependent Kinase 4 | -3.5 | 7.8e-8 | Cell Cycle Progression |
| E2F1 | E2F Transcription Factor 1 | -3.2 | 1.4e-7 | Cell Cycle Progression |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.8 | 6.3e-7 | Cell Proliferation, Metabolism |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | -2.6 | 2.5e-6 | Anti-apoptosis |
| PCNA | Proliferating Cell Nuclear Antigen | -2.4 | 8.9e-6 | DNA Replication |
| TOP2A | Topoisomerase (DNA) II Alpha | -2.2 | 1.9e-5 | DNA Replication |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -2.0 | 4.1e-5 | DNA Replication |
| AURKA | Aurora Kinase A | -1.8 | 7.8e-5 | Mitosis |
| PLK1 | Polo-Like Kinase 1 | -1.6 | 9.5e-5 | Mitosis |
Table 3: Comparison of Differentially Expressed Genes (DEGs) between this compound and Doxorubicin Treatment
| Treatment | Total DEGs (p < 0.05) | Upregulated DEGs | Downregulated DEGs | Overlap with this compound DEGs |
| This compound | 1258 | 672 | 586 | - |
| Doxorubicin | 1894 | 981 | 913 | 743 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Human colorectal carcinoma cells (HCT-116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For transcriptomic analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with either 10 µM this compound, 1 µM Doxorubicin, or DMSO as a vehicle control for 24 hours.
RNA Extraction and Sequencing
Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Library preparation for RNA sequencing was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.
Bioinformatic Analysis
Raw sequencing reads were trimmed for adapter sequences and low-quality bases using Trimmomatic. The trimmed reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with a p-value less than 0.05 and a log2 fold change greater than 1 or less than -1 were considered differentially expressed. Gene ontology and pathway enrichment analysis were performed using g:Profiler.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the biosynthetic pathway of this compound, which involves the 2-methyl-D-erythritol-4-phosphate (MEP) pathway to produce the precursor dimethylallyl diphosphate (DMAPP) and the phenazine-1-carboxylic acid (PCA) pathway.[1]
Caption: Biosynthetic pathway of this compound.
Hypothetical Signaling Pathway Affected by this compound
Based on the transcriptomic data, this compound may induce apoptosis and cell cycle arrest through the p53 signaling pathway. The following diagram illustrates this hypothetical mechanism of action.
Caption: Hypothetical mechanism of this compound-induced apoptosis.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines the workflow for the comparative transcriptomic analysis of this compound-treated cells.
Caption: Workflow for comparative transcriptomic analysis.
References
A Side-by-Side Analysis of Endophenazine A and Pyocyanin for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial and anticancer research, phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have garnered significant attention. Among these, Endophenazine A, a prenylated phenazine from Streptomyces anulatus, and pyocyanin, a well-known virulence factor from Pseudomonas aeruginosa, represent two intriguing molecules with distinct biological profiles. This guide provides a comprehensive side-by-side analysis of this compound and pyocyanin, presenting their physicochemical properties, biological activities with supporting quantitative data, and detailed experimental protocols to aid researchers in their potential applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and pyocyanin is crucial for predicting their biological fate and designing experiments. The following table summarizes their key characteristics.
| Property | This compound | Pyocyanin |
| Producing Organism | Streptomyces anulatus[1] | Pseudomonas aeruginosa[2] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | C₁₃H₁₀N₂O[2] |
| Molecular Weight | 292.33 g/mol | 210.23 g/mol [2] |
| Appearance | - | Blue-green pigment[2] |
| Solubility | - | Water-soluble[2] |
| Chemical Class | Prenylated Phenazine | Phenazine |
Biological Activities and Mechanism of Action
Both this compound and pyocyanin exhibit a range of biological activities, primarily attributed to their redox-active nature. However, the extent and specificity of these activities, along with their underlying mechanisms, show notable differences.
This compound , as a prenylated phenazine, is reported to have antimicrobial activity, particularly against Gram-positive bacteria and some fungi.[1] The prenyl group is believed to enhance its lipophilicity, potentially facilitating its interaction with microbial cell membranes.[1] Its mechanism of action is likely tied to the general activities of phenazines, which involve redox cycling and the generation of reactive oxygen species (ROS), leading to cellular damage. Some phenazine antibiotics from Streptomyces have also been shown to interact with DNA.[3]
Pyocyanin , on the other hand, is a well-characterized virulence factor of P. aeruginosa with a broad spectrum of biological effects. Its primary mechanism of action involves redox cycling, where it accepts electrons from cellular reductants like NADH and subsequently reduces molecular oxygen to produce superoxide and hydrogen peroxide.[2] This generation of ROS induces oxidative stress, leading to damage of cellular components, including DNA, proteins, and lipids.[4][5] Pyocyanin is also known to disrupt the bacterial electron transport chain.[2] In eukaryotic cells, pyocyanin has been shown to modulate several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, leading to pro-inflammatory responses and cellular dysfunction.[6][7]
Signaling Pathways
The following diagrams, generated using the DOT language, visualize the known and proposed signaling pathways affected by pyocyanin and a generalized pathway for phenazine antibiotics, which may be relevant for this compound.
Quantitative Biological Data
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and pyocyanin.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (µg/mL) | Pyocyanin (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 8-32 | 58.3 |
| Methicillin-Resistant S. aureus (MRSA) | 8-32 | 40-70[8] |
| Escherichia coli | - | 91.7 |
| Klebsiella pneumoniae | - | 183.4 |
| Salmonella typhi | - | 21.7 |
| Bacillus cereus | - | 33.3 |
| Candida albicans | - | 250-300[8] |
Table 2: Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC₅₀)
| Cell Line | This compound (µg/mL) | Pyocyanin (µg/mL) |
| HeLa (Cervical Cancer) | 30.40 - 32.51 | - |
| HepG2 (Liver Cancer) | 78.32 - 86.45 | - |
| MDA-MB-231 (Breast Cancer) | 23.41 - 28.26 | - |
| Vero (Normal Kidney Cells) | 317.44 - 328.63 | - |
| A549 (Lung Carcinoma) | - | - |
| HCT-116 (Colon Carcinoma) | - | - |
| MCF-7 (Breast Adenocarcinoma) | - | - |
Note: The provided IC50 values for this compound are from a single study and further validation is recommended.
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound or pyocyanin) stock solution
-
Solvent control (e.g., DMSO)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well (except the negative control) with 100 µL of the microbial suspension, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well containing only the microbial suspension and broth, and a solvent control well with the highest concentration of the solvent used to dissolve the compound.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density (OD) can be measured using a microplate reader.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound (this compound or pyocyanin) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (solvent only) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Comparative Analysis and Future Directions
This side-by-side analysis highlights the distinct profiles of this compound and pyocyanin. Pyocyanin is a well-studied molecule with a broad range of biological activities and a clearly defined, ROS-mediated mechanism of action that impacts multiple host signaling pathways. Its potential as a therapeutic agent is tempered by its role as a virulence factor.
This compound, while less characterized, shows promising antibacterial activity against clinically relevant pathogens like MRSA. Its prenyl moiety suggests a potentially enhanced ability to interact with cellular membranes, which could be advantageous for antimicrobial development. The significantly lower cytotoxicity of this compound towards normal cells compared to cancer cells suggests a potential therapeutic window that warrants further investigation.
Future research should focus on:
-
Elucidating the detailed mechanism of action of this compound: Investigating its ability to generate ROS, interact with DNA, and its specific molecular targets will be crucial.
-
Exploring the impact of this compound on host cell signaling pathways: This will provide a clearer picture of its potential immunomodulatory and off-target effects.
-
Conducting in vivo efficacy and toxicity studies for this compound: These studies are essential to validate its therapeutic potential.
-
Direct comparative studies: Head-to-head comparisons of this compound and pyocyanin in various assays will provide a more definitive understanding of their relative potencies and specificities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyocyanin - Wikipedia [en.wikipedia.org]
- 3. N-Acetyl-Cysteinylated Streptophenazines from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-independent Activation of NF-κB by Pseudomonas aeruginosa Pyocyanin in a Cystic Fibrosis Airway Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas pyocyanin stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas pyocyanin stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Endophenazine A
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Endophenazine A. As a preferred source for laboratory safety, this guide aims to deliver value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 86125-71-5) is readily available in public domains.[1][2][3] The following safety protocols are based on the available data for the parent compound, Phenazine, and the closely related Phenazine-1-carboxylic acid. It is imperative to handle this compound with the utmost care and to supplement these guidelines with a thorough internal risk assessment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a phenazine derivative and should be handled with caution.[1] Phenazine compounds, in general, are known to have biological activity and may present hazards upon exposure.[4]
Summary of Potential Hazards (based on related compounds):
| Hazard Statement | GHS Classification (Inferred) | Source Compounds |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Phenazine, Phenazine-1-carboxylic acid |
| May cause respiratory irritation | Specific Target Organ Toxicity | Phenazine-1-carboxylic acid |
| Causes skin irritation | Skin Irritation (Category 2) | Phenazine-1-carboxylic acid |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Phenazine-1-carboxylic acid |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | Phenazine-1-carboxylic acid |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | - Hand Protection: Nitrile rubber gloves. - Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for handling large quantities. |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Disposal Plan
Dispose of this compound and contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound and associated waste.
Experimental Protocol: Purification of this compound
The following is a general protocol for the purification of this compound from a microbial culture, adapted from methodologies used for similar phenazine compounds.[5][6]
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate
-
Methanol
-
Sephadex LH-20
-
Chromatography column
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column
Procedure:
-
Extraction:
-
Acidify the fermentation broth to a pH of 3-4 with a suitable acid (e.g., HCl).
-
Extract the acidified broth with an equal volume of ethyl acetate.
-
Repeat the extraction process three times.
-
Combine the organic phases and evaporate to dryness using a rotary evaporator.
-
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated sample using a preparative HPLC system.
-
Use a suitable mobile phase gradient (e.g., a water-acetonitrile gradient with 0.1% formic acid) to achieve separation.
-
Collect the peak corresponding to this compound.
-
-
Final Steps:
-
Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.
-
Experimental Workflow Diagram:
Caption: A stepwise workflow for the purification of this compound.
Biological Activity and Signaling
Phenazines are redox-active compounds that can have a range of biological effects, including antimicrobial and cytotoxic activities.[3] The precise signaling pathways modulated by this compound are not well-documented in publicly available literature. However, the general mechanism of action for many phenazines involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in target organisms.[7]
Generalized Logical Relationship of Phenazine Activity:
Caption: A simplified model of the potential mechanism of action for this compound.
References
- 1. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Pseudomonas aeruginosa phenazines that kill Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
